Product packaging for 3,5-Dichloro-2-methylthioanisole(Cat. No.:CAS No. 1803780-70-2)

3,5-Dichloro-2-methylthioanisole

Cat. No.: B1458766
CAS No.: 1803780-70-2
M. Wt: 207.12 g/mol
InChI Key: GMCMJFNINYQWMG-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-methylthioanisole is a useful research compound. Its molecular formula is C8H8Cl2S and its molecular weight is 207.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8Cl2S B1458766 3,5-Dichloro-2-methylthioanisole CAS No. 1803780-70-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,5-dichloro-2-methyl-3-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2S/c1-5-7(10)3-6(9)4-8(5)11-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMCMJFNINYQWMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Cl)Cl)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide on 3,5-Dichloro-2-methylthioanisole: Data Unavailability

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search for technical information, including a specific CAS number, for the compound 3,5-Dichloro-2-methylthioanisole has yielded no definitive results. This suggests that the compound is not well-documented in publicly accessible scientific literature, commercial chemical databases, or regulatory inventories.

Researchers, scientists, and drug development professionals should be aware that while structurally related compounds are documented, data specifically for this compound is not currently available.

Closely Related Compound: 3,5-Dichlorothioanisole

A structurally similar compound, 3,5-Dichlorothioanisole (also known as 1,3-dichloro-5-(methylthio)benzene), has been identified with the CAS number 68121-46-0 . This compound lacks the methyl group at the 2-position of the benzene ring that is specified in the requested compound. Information for 3,5-Dichlorothioanisole is available and is presented here for informational purposes, in the event of a potential misidentification of the target compound.

Physicochemical Properties of 3,5-Dichlorothioanisole

PropertyValueReference
CAS Number 68121-46-0[1][2]
Molecular Formula C₇H₆Cl₂S[1]
Molecular Weight 193.09 g/mol [1]
Appearance White to yellow liquid[1]
Purity >98.0% (GC)[1]
Boiling Point 262-263 °C
Density 1.349 g/mL at 25 °C
Refractive Index n20/D 1.613

It is crucial to note that the above data pertains to 3,5-Dichlorothioanisole and not this compound.

Experimental Data and Protocols

No experimental protocols or signaling pathway information could be retrieved for this compound due to the absence of literature citing this specific compound.

Logical Workflow for Compound Identification

The process to ascertain the availability of data for the requested compound followed a logical progression, as illustrated by the diagram below.

Workflow for Compound Data Retrieval Start User Request: Technical Guide for This compound Search_CAS Search for CAS Number of this compound Start->Search_CAS No_CAS No Direct CAS Number Found Search_CAS->No_CAS No Match Related_Compound Identified Related Compound: 3,5-Dichlorothioanisole (CAS: 68121-46-0) Search_CAS->Related_Compound Identified Similar Structure Search_Data Search for Technical Data: - Physicochemical Properties - Experimental Protocols - Signaling Pathways No_CAS->Search_Data No_Data No Technical Data Found for This compound Search_Data->No_Data Conclusion Conclusion: Data for the requested compound is unavailable. No_Data->Conclusion

Workflow for assessing the availability of chemical data.

References

An In-depth Technical Guide on the Physicochemical Properties of 3,5-Dichlorothioanisole

Author: BenchChem Technical Support Team. Date: November 2025

Note on Chemical Nomenclature: Initial searches for "3,5-Dichloro-2-methylthioanisole" did not yield specific results for a compound with that precise substitution pattern. This guide will focus on the closely related and commercially available compound, 3,5-Dichlorothioanisole (CAS RN: 68121-46-0), also known as 1,3-Dichloro-5-(methylthio)benzene, which is the likely intended subject of inquiry.

Introduction

3,5-Dichlorothioanisole is a meta-disubstituted thioanisole derivative.[1] Its chemical structure, featuring a benzene ring with two chlorine atoms and a methylthio group, makes it a valuable intermediate in organic synthesis.[2] This document provides a comprehensive overview of its physicochemical properties, available experimental data, and synthetic considerations, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The quantitative physicochemical data for 3,5-Dichlorothioanisole are summarized in the table below for ease of reference and comparison.

PropertyValueSource(s)
CAS Registry Number 68121-46-0[3][4][5][6][7][8]
Molecular Formula C₇H₆Cl₂S[2][3][4][5][9]
Molecular Weight 193.09 g/mol [3][4][5][6][9]
Appearance White to Very Pale Yellow Liquid[2][4][9]
Boiling Point 262-263 °C (lit.)[1][2]
Density 1.349 g/mL at 25 °C (lit.)[1][2]
Refractive Index (n20/D) 1.613 (lit.)[1][2]
Purity >97-98% (GC)[1][4][8][9]
Solubility Soluble in common organic solvents (e.g., ethanol, ether).[2]

Experimental Protocols

Synthesis:

Analysis:

The conformation of 3,5-Dichlorothioanisole has been investigated using NMR spectroscopy, focusing on long-range spin-spin coupling constants and proximate proton-proton coupling constants to understand its three-dimensional structure.[1] Standard analytical techniques such as Gas Chromatography (GC) are used to determine its purity.[4][8][9]

Visualizations

To clarify the chemical structures and potential synthetic pathways, the following diagrams are provided.

Chemical Structure Clarification User_Query This compound (No Direct Data Found) Likely_Compound 3,5-Dichlorothioanisole (1,3-Dichloro-5-(methylthio)benzene) CAS: 68121-46-0 User_Query->Likely_Compound Structural Similarity Related_Compound_1 3,5-Dichloroanisole Likely_Compound->Related_Compound_1 Structural Analogue Related_Compound_2 3,5-Dichlorotoluene Likely_Compound->Related_Compound_2 Structural Analogue

Caption: Logical relationship between the queried compound and related structures.

General Synthetic Workflow Start Starting Material (e.g., Thioanisole) Process Chlorination Reaction (Chlorinating Agent) Start->Process Product 3,5-Dichlorothioanisole Process->Product Purification Purification (e.g., Distillation) Product->Purification

Caption: A generalized workflow for the synthesis of 3,5-Dichlorothioanisole.

Safety and Handling

3,5-Dichlorothioanisole is irritating to the eyes, respiratory system, and skin.[2] Appropriate personal protective equipment (PPE), such as gloves and safety goggles, should be worn when handling this chemical.[2] It should be used in a well-ventilated area. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2]

Conclusion

This technical guide provides a summary of the available physicochemical properties of 3,5-Dichlorothioanisole. While detailed experimental protocols are not widely published, the provided data and general synthetic considerations offer a valuable resource for researchers and professionals in the field of chemical synthesis and drug development. The structural relationship diagrams aim to clarify any potential ambiguity in chemical nomenclature.

References

synthesis of 3,5-Dichloro-2-methylthioanisole

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of 3,5-Dichloro-2-methylthioanisole

This technical guide provides a comprehensive overview of a viable synthetic pathway for this compound, a molecule of interest for researchers in drug development and materials science. The proposed synthesis leverages established and robust chemical transformations, with a primary focus on a directed ortho-metalation strategy for its efficiency and high regioselectivity. This document is intended for an audience of researchers, scientists, and professionals in the field of organic chemistry.

Proposed Synthetic Pathway Overview

The principal route outlined for the involves a two-step process commencing with the commercially available 3,5-dichloroanisole. The key transformation is a directed ortho-metalation, utilizing the methoxy group to direct lithiation to the C2 position, followed by quenching with an electrophilic sulfur source to introduce the methylthio group.

An alternative, multi-step pathway beginning from 2-amino-4,6-dichlorophenol is also briefly discussed, involving a Sandmeyer reaction. However, the directed metalation route is recommended for its directness and anticipated higher yield.

Primary Synthetic Route: Directed Ortho-Metalation

This pathway is comprised of two main stages: the synthesis of the precursor 3,5-dichloroanisole (if not commercially procured) and its subsequent ortho-functionalization.

Stage 1: Synthesis of 3,5-Dichloroanisole

3,5-Dichloroanisole can be synthesized from 1,3,5-trichlorobenzene via nucleophilic aromatic substitution.[1][2]

Quantitative Data for Synthesis of 3,5-Dichloroanisole

ParameterValueReference
Starting Material 1,3,5-Trichlorobenzene[1][2]
Reagent Sodium Methanolate (CH₃ONa)[1][2]
Solvent Dimethylsulfoxide (DMSO) or HMPA[1]
Temperature 100-120 °C[1][2]
Reaction Time 1-18 hours[1][2]
Reported Yield ~78%[1]

Experimental Protocol: Synthesis of 3,5-Dichloroanisole

  • To a reaction vessel equipped with a reflux condenser and under an inert nitrogen atmosphere, add 1,3,5-trichlorobenzene and dimethylsulfoxide (DMSO).

  • Heat the mixture to 120°C.

  • Slowly add a solution of sodium methanolate in methanol to the heated mixture.

  • Maintain the reaction at 120°C for approximately 1 hour, monitoring the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Precipitate the product by pouring the reaction mixture into water.

  • Isolate the crude 3,5-dichloroanisole by filtration.

  • The product can be purified by recrystallization or column chromatography on silica gel.[1]

Stage 2: Synthesis of this compound

This stage employs a directed ortho-metalation (DoM) of 3,5-dichloroanisole. The methoxy group directs the deprotonation to the adjacent ortho position (C2).[3][4] The resulting aryllithium intermediate is then trapped with dimethyl disulfide to yield the target compound.

Quantitative Data for Synthesis of this compound

ParameterValue (Typical)Reference
Starting Material 3,5-Dichloroanisole[5][6]
Reagent n-Butyllithium (n-BuLi) or s-Butyllithium (s-BuLi)[4]
Additive Tetramethylethylenediamine (TMEDA)[7]
Solvent Anhydrous Tetrahydrofuran (THF) or Diethyl Ether[4]
Metalation Temperature -78 °C to 0 °C[8]
Electrophile Dimethyl disulfide (CH₃SSCH₃)[9]
Quenching Temp. -78 °C
Anticipated Yield 60-85%

Experimental Protocol: Synthesis of this compound

  • In a flame-dried, three-necked flask under an argon atmosphere, dissolve 3,5-dichloroanisole in anhydrous tetrahydrofuran (THF).

  • Add tetramethylethylenediamine (TMEDA) to the solution.

  • Cool the mixture to -78°C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (as a solution in hexanes) dropwise to the stirred solution, maintaining the temperature at -78°C.

  • Stir the reaction mixture at -78°C for 1-2 hours to ensure complete formation of the lithiated intermediate.

  • In a separate flask, prepare a solution of dimethyl disulfide in anhydrous THF.

  • Add the dimethyl disulfide solution dropwise to the aryllithium solution at -78°C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Alternative Synthetic Pathway

An alternative route to the target molecule can be envisioned starting from 2-amino-4,6-dichlorophenol. This intermediate can be synthesized by the reduction of 2,4-dichloro-6-nitrophenol.[10][11]

The subsequent steps would involve:

  • Diazotization of the amino group of 2-amino-4,6-dichlorophenol using sodium nitrite in an acidic medium.

  • A Sandmeyer-type reaction of the resulting diazonium salt with a sulfur nucleophile, such as sodium methyl mercaptide or dimethyl disulfide in the presence of a copper(I) catalyst, to install the methylthio group.

  • Williamson ether synthesis to methylate the phenolic hydroxyl group, yielding the final product.

This pathway, while feasible, involves more synthetic steps and the handling of potentially unstable diazonium intermediates.

Visualizations

Overall Synthetic Workflow

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Directed Ortho-Metalation 1,3,5-Trichlorobenzene 1,3,5-Trichlorobenzene 3,5-Dichloroanisole 3,5-Dichloroanisole 1,3,5-Trichlorobenzene->3,5-Dichloroanisole  CH₃ONa, DMSO, 120°C 3,5-Dichloroanisole_start 3,5-Dichloroanisole Aryllithium Intermediate Aryllithium Intermediate 3,5-Dichloroanisole_start->Aryllithium Intermediate  1. n-BuLi, TMEDA, THF, -78°C Target Product This compound Aryllithium Intermediate->Target Product  2. CH₃SSCH₃ G Start 3,5-Dichloroanisole Coordination Coordination of n-BuLi to Methoxy Group Start->Coordination Lewis Acid-Base Interaction Deprotonation Ortho-Deprotonation (C2 Position) Coordination->Deprotonation Proximity Effect Intermediate Aryllithium Intermediate (Regioselective) Deprotonation->Intermediate ElectrophilicQuench Nucleophilic Attack on Dimethyl Disulfide Intermediate->ElectrophilicQuench Reaction with Electrophile Product This compound ElectrophilicQuench->Product

References

Technical Guide: Solubility of 3,5-Dichlorothioanisole in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Compound Identification

This technical guide addresses the solubility of the compound commonly identified as 3,5-Dichlorothioanisole. Initial inquiries regarding "3,5-Dichloro-2-methylthioanisole" suggest a likely misnomer, as the predominant and commercially available compound with a similar structure is 3,5-Dichlorothioanisole.

Compound Name: 3,5-Dichlorothioanisole Synonyms: 1,3-Dichloro-5-(methylthio)benzene, 3,5-Dichlorophenyl methyl sulfide CAS Number: 68121-46-0[1][2][3][4][5] Molecular Formula: C₇H₆Cl₂S[1][2] Molecular Weight: 193.09 g/mol [2]

This document provides a summary of available solubility information and outlines a general experimental protocol for the quantitative determination of its solubility in organic solvents.

Solubility Data

A comprehensive literature and database search indicates a lack of publicly available quantitative solubility data for 3,5-Dichlorothioanisole. Qualitative assessments describe the compound as a colorless to light yellow liquid[1][2].

Qualitative Solubility

General chemical references state that 3,5-Dichlorothioanisole is soluble in common organic solvents.

Table 1: Qualitative Solubility of 3,5-Dichlorothioanisole

Solvent ClassSolubility Description
AlcoholsSoluble in ethanol[1]
EthersSoluble[1]
Chlorinated HydrocarbonsSoluble[1]

Note: This information is qualitative and does not specify concentration or temperature.

Quantitative Solubility

As of the latest update of this guide, no specific quantitative solubility values (e.g., in g/100 mL, mol/L, or mole fraction) for 3,5-Dichlorothioanisole in any organic solvent at defined temperatures have been published in readily accessible scientific literature or chemical databases. For research and development purposes, experimental determination is required.

Experimental Protocol for Solubility Determination

The following is a standard methodology for the experimental determination of the solubility of a compound like 3,5-Dichlorothioanisole in organic solvents. This method, often referred to as the isothermal saturation method, is a reliable technique for generating accurate solubility data.

Materials and Equipment
  • 3,5-Dichlorothioanisole (>98% purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (±0.0001 g)

  • Thermostatic shaker or water bath with temperature control (±0.1 °C)

  • Calibrated thermometer

  • Vials or flasks with airtight seals

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

  • Volumetric flasks and pipettes

Experimental Workflow

The general workflow for determining solubility is depicted in the diagram below.

G Figure 1: Experimental Workflow for Solubility Determination A Preparation of Solvent B Addition of Excess Solute (3,5-Dichlorothioanisole) A->B Step 1 C Equilibration at Constant Temperature (e.g., 24-72 hours in thermostatic shaker) B->C Step 2 D Phase Separation Monitoring (Observation of solid precipitate) C->D Step 3 E Sample Withdrawal and Filtration (Aliquoting supernatant through 0.22 µm filter) D->E Step 4 F Dilution of Saturated Solution E->F Step 5 G Quantitative Analysis (e.g., HPLC or GC) F->G Step 6 H Calculation of Solubility G->H Step 7

Caption: Figure 1: A generalized workflow for determining the solubility of a compound.

Detailed Procedure
  • Preparation: Add a precisely known volume or mass of the chosen organic solvent into several sealed vials.

  • Addition of Solute: Add an excess amount of 3,5-Dichlorothioanisole to each vial to ensure that a saturated solution is formed and undissolved solid remains.

  • Equilibration: Place the vials in a thermostatic shaker set to the desired temperature (e.g., 298.15 K). Allow the mixtures to equilibrate for a sufficient period (typically 24 to 72 hours) to ensure the solution reaches saturation. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Phase Separation: After equilibration, cease agitation and allow the vials to rest at the constant temperature for several hours to allow the undissolved solid to settle.

  • Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed syringe (to prevent precipitation upon cooling). Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask.

  • Quantification:

    • Determine the mass of the collected filtrate.

    • Dilute the filtrate with a known volume of the appropriate solvent.

    • Analyze the concentration of 3,5-Dichlorothioanisole in the diluted sample using a pre-validated analytical method (e.g., HPLC or GC) against a calibration curve prepared with known standards.

  • Calculation: Calculate the solubility based on the determined concentration and the dilution factor. The results can be expressed in various units such as grams per 100 mL of solvent ( g/100 mL), molarity (mol/L), or mole fraction (χ).

Logical Relationships in Solubility Studies

The determination and application of solubility data involve a logical progression from experimental measurement to thermodynamic understanding and practical application in process development.

G Figure 2: Logical Flow in Solubility Research cluster_exp Experimental Phase cluster_data Data Analysis cluster_app Application A Isothermal Saturation Experiment B Analytical Quantification (HPLC/GC) A->B C Quantitative Solubility Data (g/L, mol/L) B->C D Process Optimization (e.g., Crystallization) C->D E Formulation Development C->E

Caption: Figure 2: Logical progression from experimental work to practical application.

Conclusion

While qualitative data suggests that 3,5-Dichlorothioanisole is soluble in common organic solvents, there is a notable absence of quantitative solubility data in the public domain. For applications in drug development, chemical synthesis, or process chemistry where precise concentrations are critical, the experimental determination of solubility is essential. The provided experimental protocol offers a robust framework for obtaining this vital physicochemical property.

References

Biological Activity of 3,5-Dichloro-2-methylthioanisole Derivatives: A Survey of a Latent Area in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the vast landscape of medicinal chemistry, the exploration of novel chemical scaffolds is paramount to the discovery of new therapeutic agents. While extensive research has been conducted on various halogenated and sulfur-containing aromatic compounds, a comprehensive analysis of the biological activities of 3,5-Dichloro-2-methylthioanisole derivatives remains a notably underexplored area. This technical whitepaper serves as a guide to the current, albeit limited, understanding of this class of compounds, drawing insights from structurally related molecules to postulate potential therapeutic applications and guide future research endeavors.

Introduction: The Chemical Landscape

The this compound core structure presents a unique combination of features that are of significant interest in drug design. The dichlorinated phenyl ring is a common motif in compounds with demonstrated biological efficacy, often contributing to increased lipophilicity and metabolic stability. The methylthio group, a sulfur-containing moiety, is also a key pharmacophore in a variety of bioactive molecules. The specific substitution pattern of two chlorine atoms at the 3 and 5 positions, coupled with a methylthio group at the 2 position, creates a distinct electronic and steric environment that could lead to novel biological activities.

Despite the potential of this scaffold, a thorough review of scientific literature and patent databases reveals a conspicuous absence of in-depth studies focused specifically on the biological activities of this compound derivatives. This gap in current research presents both a challenge and an opportunity for medicinal chemists and drug development professionals.

Inferred Biological Potential from Structurally Related Compounds

In the absence of direct data, the biological potential of this compound derivatives can be inferred by examining the activities of structurally analogous compounds. The recurring themes of anticancer and antimicrobial activity among related chemical classes provide a strong rationale for investigating these properties in the target compounds.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds containing dichlorinated aromatic rings. For instance, research on other chlorinated phenyl derivatives has demonstrated significant cytotoxic effects against various cancer cell lines. The presence of chlorine atoms can enhance the molecule's ability to interact with biological targets and can influence its pharmacokinetic properties.

Furthermore, compounds bearing an alkylthio-substituted phenyl ring have also been investigated for their anticancer properties. A notable example is a study on 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives, which have shown pro-apoptotic activity against cancer cells. This suggests that the sulfur-containing moiety, in combination with a chlorinated ring, can contribute to cytotoxic mechanisms.

Antimicrobial Activity

Halogenation is a well-established strategy for enhancing the antimicrobial potency of organic molecules. The presence of one or more chlorine atoms on an aromatic ring can significantly improve a compound's ability to inhibit the growth of bacteria and fungi.

A study on novel (3,5-dichloro-4-((5-aryl-1,3,4-thiadiazol-2-yl)methoxy) phenyl) aryl methanones, which share the 3,5-dichlorophenyl moiety, revealed promising antimicrobial activity. This finding suggests that the 3,5-dichloro substitution pattern is a favorable feature for the design of new antimicrobial agents. The inclusion of a methylthio group in the this compound scaffold could further modulate this activity, potentially leading to compounds with novel mechanisms of action or improved selectivity.

Future Directions and Experimental Protocols

The lack of specific data on this compound derivatives underscores the need for foundational research to synthesize and screen a library of these compounds. The following outlines a potential workflow for such an investigation.

Synthesis Workflow

A generalized synthetic pathway to access this compound derivatives would likely begin with a suitable dichlorinated starting material, followed by the introduction of the methylthio group and subsequent derivatization.

Synthesis_Workflow Start Dichlorinated Starting Material Step1 Introduction of Methylthio Group Start->Step1 Core 3,5-Dichloro-2- methylthioanisole Core Step1->Core Step2 Derivatization Reactions Core->Step2 Derivatives Library of Derivatives Step2->Derivatives Screening Biological Screening (Anticancer/Antimicrobial) Derivatives->Screening

Caption: A generalized workflow for the synthesis and screening of this compound derivatives.

Proposed Biological Screening Protocols

Based on the activities of related compounds, initial biological screening should focus on anticancer and antimicrobial assays.

Anticancer Activity Screening:

  • Cell Viability Assays: A panel of human cancer cell lines (e.g., breast, colon, lung, melanoma) should be treated with a range of concentrations of the synthesized derivatives. Cell viability can be assessed using standard methods such as the MTT or MTS assay to determine the half-maximal inhibitory concentration (IC50) for each compound.

  • Mechanism of Action Studies: For active compounds, further experiments could include cell cycle analysis by flow cytometry, apoptosis assays (e.g., Annexin V staining), and western blotting to investigate the modulation of key signaling proteins involved in cell proliferation and death.

Antimicrobial Activity Screening:

  • Minimum Inhibitory Concentration (MIC) Determination: The antimicrobial activity should be evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria and fungal strains. The MIC, the lowest concentration of a compound that inhibits visible growth, can be determined using broth microdilution methods.

  • Bactericidal/Fungicidal Assays: To determine whether the compounds are microbistatic or microbicidal, minimum bactericidal concentration (MBC) or minimum fungicidal concentration (MFC) assays can be performed.

Conclusion

The biological activity of this compound derivatives represents a significant untapped area in medicinal chemistry. Inferences from structurally similar compounds strongly suggest that this chemical class holds promise as a source of novel anticancer and antimicrobial agents. The synthesis and systematic biological evaluation of a diverse library of these derivatives are critical next steps to unlock their therapeutic potential. This whitepaper serves as a call to action for researchers in academia and industry to explore this promising, yet overlooked, chemical space. The potential for discovering new drugs with novel mechanisms of action makes the investigation of this compound derivatives a worthy and compelling endeavor.

An In-depth Technical Guide to the Safety and Handling of 3,5-Dichloro-2-methylthioanisole

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety precautions, handling procedures, and emergency responses related to 3,5-Dichloro-2-methylthioanisole (also known as 1,3-Dichloro-5-(methylthio)benzene). The information is intended to equip laboratory and research personnel with the knowledge required to handle this chemical compound safely.

Hazard Identification and Classification

While a specific GHS classification for this compound is not universally established, data from structurally similar compounds and available supplier information indicate that it should be handled as an irritant at a minimum. The primary hazards are associated with skin, eye, and respiratory tract irritation.

Table 1: GHS Classification and Hazard Statements

Hazard Class Category Hazard Statement (H-code) Precautionary Statement (P-code)
Skin Corrosion/Irritation Category 2 (presumed) H315: Causes skin irritation P264, P280, P302+P352, P332+P313
Serious Eye Damage/Eye Irritation Category 2 (presumed) H319: Causes serious eye irritation P280, P305+P351+P338, P337+P313
Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) Category 3 (presumed) H335: May cause respiratory irritation P261, P271, P304+P340, P312

| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 2 (presumed) | H411: Toxic to aquatic life with long lasting effects | P273, P391 |

Note: This classification is presumed based on data for similar chlorinated and sulfur-containing aromatic compounds.[1][2][3] Users should always refer to the most current Safety Data Sheet (SDS) provided by the supplier.

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is critical for its safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

Property Value Reference
CAS Number 68121-46-0 [2]
Molecular Formula C₇H₆Cl₂S [2]
Molecular Weight 193.09 g/mol [2]
Boiling Point 249.3°C at 760 mmHg [2]
Density 1.35 g/cm³ [2]
Flash Point 103.9°C (>230 °F) [2][4]
Refractive Index 1.603 [2]

| Vapor Pressure | 0.0365 mmHg at 25°C |[2] |

Safe Handling and Storage Protocols

Adherence to proper handling and storage protocols is essential to minimize exposure and ensure laboratory safety.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[1] Use of a certified chemical fume hood is mandatory to control vapor and dust exposure.

  • Safety Equipment: Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[5]

Personal Protective Equipment (PPE)

Proper PPE is the primary barrier against chemical exposure. The following should be worn at all times when handling the compound.

Table 3: Personal Protective Equipment (PPE) Requirements

Protection Type Specification Rationale
Eye/Face Protection Chemical safety goggles or a face shield. Protects against splashes and airborne particles.[1][5]
Skin Protection Impervious gloves (e.g., nitrile rubber), a chemically resistant lab coat, and closed-toe shoes. Prevents skin contact, irritation, and potential absorption.[1]

| Respiratory Protection | Not typically required when using a fume hood. If ventilation is inadequate, use a NIOSH-approved respirator with appropriate cartridges. | Prevents inhalation of dust or vapors.[5] |

Storage
  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][5]

  • Store away from incompatible materials, particularly strong oxidizing agents.[5]

  • Protect containers from physical damage and inspect them regularly for leaks.[1]

Emergency and First Aid Procedures

Immediate and appropriate action is crucial in the event of an emergency.

First Aid Measures

All personnel should be familiar with the first aid procedures outlined below.

Table 4: First Aid Measures

Exposure Route Procedure
Inhalation Remove the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention if symptoms persist.[6][7]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[6][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] |

Accidental Release Measures
  • Spill Cleanup: Evacuate non-essential personnel. Wear appropriate PPE as described in Section 3.2. For solid spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[1] Prevent the spill from entering drains or waterways.[1]

  • Environmental Precautions: This material may be toxic to aquatic life.[1][8] Prevent it from contaminating soil and water.

Firefighting Measures
  • Suitable Extinguishing Media: Use dry chemical powder, foam, water spray, or carbon dioxide (CO₂).

  • Specific Hazards: Combustion may produce hazardous gases such as carbon oxides, hydrogen chloride gas, and sulfur oxides.

  • Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).

Safe Handling Workflow

The following workflow diagram illustrates the lifecycle of handling this compound in a research environment, from acquisition to disposal. Adherence to this workflow is a key experimental protocol for ensuring safety.

Safe_Handling_Workflow Workflow for Safe Handling of this compound cluster_prep Preparation & Storage cluster_use Handling & Experimentation cluster_disposal Waste Management A 1. Chemical Receipt - Verify Integrity - Log in Inventory B 2. Secure Storage - Cool, Dry, Ventilated - Away from Incompatibles A->B Store Immediately C 3. Pre-Use Protocol - Review SDS - Prepare PPE & Workspace B->C Before Use D 4. Chemical Handling - Use Fume Hood - Wear Full PPE - Use Smallest Qty. C->D Proceed to Use E 5. Post-Experiment - Decontaminate Workspace - Securely Close Container D->E After Use Emergency Emergency Event (Spill, Exposure, Fire) - Follow First Aid/Emergency Protocols D->Emergency If Incident Occurs F 6. Waste Segregation - Collect in Labeled, Halogenated Waste Container E->F Generate Waste G 7. Disposal - Arrange Pickup by Certified Waste Service F->G Ready for Disposal

Caption: Safe handling workflow for this compound.

Toxicological and Ecological Information

Toxicological Information
Ecological Information

Chlorinated aromatic compounds are often toxic to aquatic organisms and may persist in the environment.[8] It is reasonable to assume that this compound is toxic to aquatic life with long-lasting effects.[1] Therefore, it is imperative to prevent its release into the environment.[1] Do not let this chemical enter drains, surface water, or groundwater systems.[6]

References

Commercial Suppliers and Synthetic Applications of 3,5-Dichlorothioanisole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichlorothioanisole, also known as 1,3-dichloro-5-(methylthio)benzene, is a halogenated aromatic thioether that serves as a valuable building block in organic synthesis. Its disubstituted chlorinated phenyl ring, combined with the methylthio group, offers multiple reaction sites for functionalization, making it a versatile precursor for the synthesis of more complex molecules. This technical guide provides an overview of commercial suppliers of 3,5-Dichlorothioanisole and details a key synthetic application relevant to drug discovery and development, with a focus on the Suzuki-Miyaura cross-coupling reaction.

Commercial Availability

A variety of chemical suppliers offer 3,5-Dichlorothioanisole, typically with purities suitable for research and development purposes. The table below summarizes the offerings from several prominent suppliers. Pricing is subject to change and may vary based on quantity and purity.

SupplierProduct NameCAS NumberPurityAvailable Quantities
Sigma-Aldrich3,5-Dichlorothioanisole68121-46-097%Custom
AK Scientific3,5-Dichlorothioanisole68121-46-0Not Specified5g, 25g
American Custom Chemicals Corporation3,5-DICHLORO THIOANISOLE68121-46-0Not Specified5g, 25g, 100g
AOBChem3,5-Dichlorothioanisole68121-46-0Not Specified25g, 100g
Chemenu3,5-Dichlorothioanisole68121-46-0Not Specified500g
Crysdot(3,5-Dichlorophenyl)(methyl)sulfane68121-46-0Not Specified500g
Matrix Scientific3,5-Dichlorothioanisole68121-46-0Not Specified25g
TCI Chemical3,5-Dichlorothioanisole68121-46-0>98.0% (GC)5g, 25g

Synthetic Applications in Drug Discovery

The chlorinated aromatic core of 3,5-Dichlorothioanisole makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals and bioactive molecules. The Suzuki-Miyaura coupling, in particular, allows for the formation of carbon-carbon bonds between aryl halides and boronic acids or their esters, enabling the construction of complex biaryl and heteroaryl structures that are prevalent in many drug candidates.

General Experimental Protocol: Suzuki-Miyaura Cross-Coupling of 3,5-Dichlorothioanisole

This protocol provides a general method for the Suzuki-Miyaura cross-coupling of 3,5-Dichlorothioanisole with an arylboronic acid. Reaction conditions may require optimization depending on the specific boronic acid used.

Materials:

  • 3,5-Dichlorothioanisole

  • Arylboronic acid (1.1 to 1.5 equivalents)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄; 1-5 mol%)

  • Base (e.g., Potassium carbonate, K₂CO₃; 2-3 equivalents)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or a mixture with water and/or an alcohol like methanol)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle/oil bath

  • Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)

  • Drying agent (e.g., Anhydrous sodium sulfate or magnesium sulfate)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 3,5-Dichlorothioanisole (1.0 equivalent), the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃, 2-3 equivalents).

  • Solvent Addition: Add the degassed solvent system to the flask. A common solvent system is a mixture of toluene, methanol, and an aqueous solution of the base.

  • Reaction Execution: Stir the reaction mixture at room temperature or heat to reflux (typically 80-110 °C) for a period ranging from a few hours to 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If an aqueous base was used, separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product is then purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the Suzuki-Miyaura cross-coupling of 3,5-Dichlorothioanisole.

Suzuki_Miyaura_Workflow start Reaction Setup (Inert Atmosphere) reactants 3,5-Dichlorothioanisole + Arylboronic Acid + Pd Catalyst & Base start->reactants Combine solvent Add Degassed Solvent reactants->solvent reaction Heat / Stir (Monitor by TLC/LC-MS) solvent->reaction workup Aqueous Work-up & Extraction reaction->workup Reaction Complete purification Column Chromatography workup->purification product Purified Biaryl Product purification->product

Suzuki-Miyaura cross-coupling workflow.

Conclusion

3,5-Dichlorothioanisole is a readily available and versatile starting material for the synthesis of complex organic molecules. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, makes it a valuable tool for researchers in drug discovery and medicinal chemistry. The ability to introduce diverse aryl and heteroaryl substituents through this methodology allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, ultimately facilitating the development of new therapeutic agents.

Methodological & Application

Synthesis of 3,5-Dichloro-2-methylthioanisole: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 3,5-Dichloro-2-methylthioanisole, a potentially valuable building block in medicinal chemistry and materials science. The synthetic strategy employs a directed ortho-metalation (DoM) approach, a powerful tool for the regioselective functionalization of aromatic rings.

Introduction

This compound is a substituted aromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The strategic placement of chloro, methoxy, and methylthio groups offers multiple points for further chemical modification. The protocol outlined below describes a two-step process commencing from the readily available 3,5-dichloroanisole. The key transformation involves a directed ortho-lithiation, where the methoxy group directs the deprotonation to the adjacent C2 position, followed by quenching with an electrophilic sulfur source.

Data Summary

While specific quantitative data for the synthesis of this compound is not extensively reported in the public domain, the following table summarizes typical reaction parameters and expected outcomes based on analogous directed ortho-metalation reactions of substituted anisoles.

ParameterValueNotes
Starting Material 3,5-DichloroanisoleCommercially available or synthesized from 1,3,5-trichlorobenzene.
Reagents n-Butyllithium (n-BuLi), Tetramethylethylenediamine (TMEDA), Dimethyl disulfide (DMDS)High purity and anhydrous conditions are crucial.
Solvent Anhydrous Tetrahydrofuran (THF)Diethyl ether can also be used.
Reaction Temperature -78 °C to room temperatureLow temperature is critical for the lithiation step.
Reaction Time 2 - 4 hoursVaries depending on the scale and specific conditions.
Typical Yield 60 - 85%Yields are highly dependent on the strict adherence to anhydrous and anaerobic conditions.
Purification Column chromatographySilica gel is a suitable stationary phase.

Experimental Protocol

Materials:

  • 3,5-Dichloroanisole

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M solution)

  • Tetramethylethylenediamine (TMEDA)

  • Dimethyl disulfide (DMDS)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas (for inert atmosphere)

  • Standard glassware for anhydrous reactions (e.g., flame-dried Schlenk flask, dropping funnel)

  • Magnetic stirrer and stirring bar

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • Preparation of the Reaction Vessel:

    • A two or three-necked round-bottom flask, equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet, is thoroughly flame-dried under a stream of inert gas and allowed to cool to room temperature.

  • Reaction Setup:

    • To the cooled flask, add 3,5-dichloroanisole (1.0 equivalent).

    • Dissolve the starting material in anhydrous THF (approximately 5-10 mL per mmol of substrate).

    • Add TMEDA (1.1 equivalents) to the solution.

    • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Directed ortho-Lithiation:

    • Slowly add n-butyllithium (1.1 equivalents) dropwise to the stirred solution at -78 °C. The addition should be controlled to maintain the internal temperature below -70 °C.

    • After the addition is complete, allow the reaction mixture to stir at -78 °C for 1-2 hours. The formation of the lithiated species may be indicated by a color change.

  • Quenching with Dimethyl Disulfide:

    • In a separate, dry flask, prepare a solution of dimethyl disulfide (1.2 equivalents) in a small amount of anhydrous THF.

    • Slowly add the solution of dimethyl disulfide to the reaction mixture at -78 °C.

    • After the addition is complete, allow the reaction to stir at -78 °C for an additional hour, and then slowly warm to room temperature and stir for another 1-2 hours.

  • Work-up:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and add water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

    • Combine the organic layers and wash with water and then with brine.

    • Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Synthesis Workflow

Synthesis_Workflow Synthesis of this compound cluster_start Starting Material cluster_reaction Reaction Steps cluster_workup Work-up & Purification cluster_product Final Product start 3,5-Dichloroanisole lithiation Directed ortho-Lithiation (n-BuLi, TMEDA, THF, -78°C) start->lithiation Step 1 quenching Quenching (Dimethyl Disulfide) lithiation->quenching Step 2 workup Aqueous Work-up quenching->workup purification Column Chromatography workup->purification product This compound purification->product

Application Notes and Protocols: Reaction of 3,5-Dichloro-2-methylthioanisole with Nucleophiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the anticipated reactivity of 3,5-dichloro-2-methylthioanisole with various nucleophiles. Due to a lack of specific literature for this compound, the following protocols are representative examples based on well-established principles of nucleophilic aromatic substitution (SNAr) and analogous reactions on structurally similar polychlorinated aromatic compounds.

Introduction

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. This process is particularly relevant in the synthesis of pharmaceuticals and other bioactive molecules. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The presence of electron-withdrawing groups on the aromatic ring is crucial for stabilizing this intermediate and facilitating the reaction.

The substrate, this compound, possesses two chlorine atoms which act as leaving groups and also as electron-withdrawing substituents, thereby activating the ring for nucleophilic attack. The methoxy (-OCH₃) and methylthio (-SCH₃) groups, positioned ortho and meta to the chlorine atoms, will influence the regioselectivity of the substitution.

Predicted Regioselectivity

In the context of SNAr reactions, the stability of the Meisenheimer intermediate dictates the regiochemical outcome. For this compound, nucleophilic attack can occur at either the C3 or C5 position.

  • Attack at C3: The resulting negative charge in the Meisenheimer intermediate would be ortho to the electron-donating methoxy and methylthio groups. These groups would likely destabilize the intermediate through resonance.

  • Attack at C5: The negative charge of the intermediate would be meta to the methoxy and methylthio groups. The destabilizing resonance effect from these groups is not operative from the meta position.

Therefore, it is predicted that nucleophilic attack will preferentially occur at the C5 position , leading to the displacement of the chlorine atom at this position.

Reaction of this compound with Various Nucleophiles

The following sections detail representative protocols for the reaction of this compound with common classes of nucleophiles.

Data Presentation
Nucleophile ClassRepresentative NucleophileProductSolventBaseTemperature (°C)Reaction Time (h)Hypothetical Yield (%)
Amines Morpholine4-(3-Chloro-2-methoxy-5-(methylthio)phenyl)morpholineDMFK₂CO₃100-12012-2475-85
Thiols Thiophenol3-Chloro-2-methoxy-5-(methylthio)-1-(phenylthio)benzeneDMSOCs₂CO₃80-1008-1680-90
Alkoxides Sodium methoxide1-Chloro-2,5-dimethoxy-3-(methylthio)benzeneMethanolNaOMeReflux6-1270-80

Experimental Protocols

Protocol 1: Reaction with an Amine (Morpholine)

This protocol describes a typical procedure for the amination of an activated aryl chloride.

Materials:

  • This compound

  • Morpholine

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Add anhydrous potassium carbonate (2.0 eq).

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to dissolve the starting material.

  • Add morpholine (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-(3-chloro-2-methoxy-5-(methylthio)phenyl)morpholine.

Protocol 2: Reaction with a Thiol (Thiophenol)

This protocol outlines a general method for the thioetherification of an activated aryl chloride.

Materials:

  • This compound

  • Thiophenol

  • Cesium carbonate (Cs₂CO₃), anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMSO.

  • Add anhydrous cesium carbonate (1.5 eq) to the solution.

  • Add thiophenol (1.1 eq) dropwise to the stirring mixture.

  • Heat the reaction to 90 °C and stir for 8-16 hours, monitoring by TLC.

  • After cooling to room temperature, carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with water and then brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by flash chromatography to yield 3-chloro-2-methoxy-5-(methylthio)-1-(phenylthio)benzene.

Protocol 3: Reaction with an Alkoxide (Sodium Methoxide)

This protocol describes a standard procedure for the methoxylation of an activated aryl chloride.

Materials:

  • This compound

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH), anhydrous

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • Add this compound (1.0 eq) to a round-bottom flask containing anhydrous methanol under an inert atmosphere.

  • Add sodium methoxide (1.5 eq) to the solution.

  • Heat the mixture to reflux and stir for 6-12 hours. Monitor the reaction's progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane and a saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product via column chromatography to obtain 1-chloro-2,5-dimethoxy-3-(methylthio)benzene.

Visualizations

SNAr_Pathway Reactants This compound + Nucleophile Intermediate Meisenheimer Complex (Negatively Charged Intermediate) Reactants->Intermediate Addition (Rate-determining) Product Monosubstituted Product + Cl- Intermediate->Product Elimination

Caption: General reaction pathway for the SNAr of this compound.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification Start Combine Reactants, Solvent, and Base Heat Heat to Reaction Temperature Start->Heat Monitor Monitor by TLC Heat->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize

Caption: A generalized experimental workflow for SNAr reactions.

Applications in Drug Development

Substituted thioanisole and anisole derivatives are prevalent scaffolds in medicinal chemistry. The functionalization of the this compound core can provide access to a diverse range of compounds with potential biological activities. The introduction of various nucleophiles allows for the modulation of physicochemical properties such as lipophilicity, polarity, and hydrogen bonding capacity, which are critical for drug-receptor interactions.

Derivatives bearing amine, ether, and thioether linkages are found in a wide array of therapeutic agents, including but not limited to kinase inhibitors, GPCR modulators, and anti-infective agents. The protocols described herein offer a foundational approach for the synthesis of novel chemical entities for screening in drug discovery programs.

Disclaimer: The provided protocols are illustrative and based on general chemical principles. Researchers should conduct their own literature searches and risk assessments before performing any new experiment. Reaction conditions may require optimization for specific nucleophiles and desired outcomes.

Application Notes and Protocols for Catalytic Transformations of Thioanisole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Thioanisole derivatives are valuable precursors in organic synthesis, particularly for the development of pharmaceuticals and materials. While the direct catalytic applications of 3,5-Dichloro-2-methylthioanisole and its derivatives as ligands or catalysts are not extensively documented in current literature, their utility as substrates in various catalytic transformations is well-established. These reactions provide access to a diverse range of sulfur-containing molecules with significant biological and material properties. This document provides detailed application notes and protocols for two key catalytic transformations of substituted thioanisole derivatives: catalytic oxidation to sulfoxides and sulfones, and photocatalytic radical cyclization for the synthesis of complex heterocyclic systems.

Application Note 1: Iron-Catalyzed Sulfoxidation of Thioanisole Derivatives

The selective oxidation of thioethers to sulfoxides and sulfones is a fundamental transformation in organic chemistry, as these functional groups are present in numerous biologically active compounds. Iron catalysis offers a cost-effective and environmentally benign approach for this conversion. Non-heme iron complexes, in particular, have been investigated for their ability to catalyze the oxidation of thioanisole derivatives using oxidants like iodosylbenzene (PhIO).[1][2]

Quantitative Data for Catalytic Sulfoxidation

The following table summarizes the results for the iron(II)-catalyzed oxidation of various para-substituted thioanisole derivatives. The reactions were performed using --INVALID-LINK--2 (where PBI is 2-(2-pyridyl)benzimidazole) as the catalyst and PhIO as the oxidant in acetonitrile.[2]

Substrate (4-R-PhSMe)RYield of Sulfoxide (%) [a]Yield of Sulfone (%) [a]Reaction Time (h)
ThioanisoleH4551
4-MethylthioanisoleMe5561
4-MethoxythioanisoleOMe6681
4-ChlorothioanisoleCl3041
4-NitrothioanisoleNO22231

[a] Yields are based on the oxidant (PhIO) and were determined by GC using bromobenzene as an internal standard.[2]

Experimental Protocol: Iron-Catalyzed Sulfoxidation of Thioanisole

This protocol describes a general procedure for the catalytic oxidation of thioanisole to methyl phenyl sulfoxide using an in-situ generated iron(III)-iodosylbenzene adduct.[1]

Materials:

  • --INVALID-LINK--2 catalyst

  • Thioanisole

  • Iodosylbenzene (PhIO)

  • Acetonitrile (CH3CN), anhydrous

  • Bromobenzene (internal standard)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of argon, add the iron(II) catalyst, --INVALID-LINK--2, to a Schlenk flask to a final concentration of 0.01 mM in the reaction mixture.

  • Add anhydrous acetonitrile to dissolve the catalyst.

  • Add thioanisole as the substrate. A large excess is typically used to minimize over-oxidation to the sulfone.[1] A typical catalyst:oxidant:substrate ratio is 1:100:300.[1]

  • Add bromobenzene as an internal standard for GC analysis.

  • Stir the solution at the desired reaction temperature (e.g., 293 K).[2]

  • Add the oxidant, iodosylbenzene (PhIO), to initiate the reaction.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS.

  • Upon completion of the reaction (typically around 1 hour), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.[2]

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

  • Characterize the product by NMR spectroscopy and mass spectrometry.

Visualization of the Experimental Workflow

experimental_workflow_oxidation reagents Prepare Reagents: - Iron(II) Catalyst - Thioanisole - PhIO - Acetonitrile reaction_setup Reaction Setup: - Add catalyst and solvent - Add substrate and internal standard - Stir at 293 K reagents->reaction_setup initiation Reaction Initiation: - Add PhIO reaction_setup->initiation monitoring Reaction Monitoring: - GC-MS analysis initiation->monitoring workup Work-up: - Quench with Na2S2O3 - Extraction - Drying monitoring->workup Reaction Complete purification Purification: - Column chromatography workup->purification analysis Analysis: - NMR - Mass Spectrometry purification->analysis reaction_pathway_cyclization cluster_0 Photocatalytic Cycle cluster_1 Radical Cascade TiO2 TiO2 TiO2_excited TiO2 (e-, h+) TiO2->TiO2_excited Blue Light (hν) TiO2_excited->TiO2 e- transfer Thioanisole Thioanisole Derivative Radical_cation Thioanisole Radical Cation Thioanisole->Radical_cation h+ Alpha_carbon_radical α-Carbon Radical Radical_cation->Alpha_carbon_radical -H+ Maleimide Maleimide Derivative Adduct_radical Adduct Radical Alpha_carbon_radical->Adduct_radical + Maleimide Cyclized_radical Cyclized Radical Adduct_radical->Cyclized_radical Intramolecular Cyclization Product Thiochromenopyrroledione Cyclized_radical->Product Oxidation & Aromatization

References

Application Notes and Protocols: 3,5-Dichloro-2-methylthioanisole in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 3,5-Dichloro-2-methylthioanisole in various palladium-catalyzed cross-coupling reactions. While direct literature on this specific substrate is limited, this document outlines detailed experimental protocols adapted from well-established procedures for structurally similar dichloro-substituted aromatic compounds. The provided methodologies for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions serve as a robust starting point for researchers exploring the synthetic utility of this compound in the development of novel pharmaceuticals and complex organic molecules.

Introduction to Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] These reactions have become indispensable in modern organic synthesis, particularly in the pharmaceutical industry, for the construction of complex molecular architectures from readily available starting materials.[1] The general catalytic cycle for these reactions typically involves three key steps: oxidative addition of an aryl halide to a Pd(0) complex, transmetalation with an organometallic reagent (in the case of Suzuki-Miyaura and Sonogashira couplings) or amine coordination (for Buchwald-Hartwig amination), and reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[2]

Application of this compound

This compound possesses two reactive C-Cl bonds, offering the potential for mono- or di-functionalization. The methylthio group can also influence the electronic and steric properties of the aromatic ring, potentially impacting reaction regioselectivity and efficiency. The ability to selectively substitute one or both chlorine atoms allows for the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry and materials science.

Data Presentation: A Comparative Overview of Reaction Conditions

The following table summarizes typical reaction conditions for various cross-coupling reactions, adapted for this compound from established protocols for similar substrates. These parameters provide a starting point for reaction optimization.

Reaction Type Catalyst (mol%) Ligand (mol%) Base (equiv.) Solvent Temperature (°C) Typical Yield Range (%)
Suzuki-Miyaura Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O10070-95
Buchwald-Hartwig Pd₂(dba)₃ (1.5)XPhos (3)NaOtBu (2)Toluene100-11080-95
Sonogashira Pd(PPh₃)₄ (5)-Et₃N (3)THF60-8070-90
Heck Pd(OAc)₂ (2)P(o-tol)₃ (4)K₂CO₃ (2)DMF or NMP100-12060-85

Experimental Protocols

Note: The following protocols are generalized and adapted from literature procedures for analogous dichloro-aromatic compounds.[3][4][5][6] Optimization of reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) is highly recommended for the specific substrate, this compound.

Suzuki-Miyaura Coupling: Synthesis of Arylated Methylthioanisoles

This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol).

  • Add toluene (5 mL) and deionized water (0.5 mL) to the flask.

  • The reaction mixture is heated to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Synthesis of Amino-Substituted Methylthioanisoles

This protocol details the palladium-catalyzed amination of this compound.

Materials:

  • This compound

  • Amine (primary or secondary, 1.2 - 1.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.03 mmol, 3 mol%), and sodium tert-butoxide (2.0 mmol).

  • Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 10 minutes.

  • Add this compound (1.0 mmol) and the desired amine (1.2 mmol).

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: Synthesis of Alkynyl-Substituted Methylthioanisoles

This protocol describes the copper-free Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (1.2 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol) and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Add anhydrous THF (8 mL) and triethylamine (3.0 mmol).

  • Add the terminal alkyne (1.2 mmol) to the reaction mixture.

  • Heat the mixture to 60-80 °C and stir for 6-12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of celite and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck Reaction: Synthesis of Alkenylated Methylthioanisoles

This protocol outlines the Heck coupling of this compound with an alkene.

Materials:

  • This compound

  • Alkene (e.g., styrene, acrylate, 1.2 - 2.0 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), P(o-tol)₃ (0.04 mmol, 4 mol%), and potassium carbonate (2.0 mmol).

  • Add anhydrous DMF or NMP (5 mL) and the alkene (1.5 mmol).

  • Heat the reaction mixture to 100-120 °C and stir for 18-36 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (25 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Workflows

The following diagrams illustrate the general experimental workflows for the described cross-coupling reactions.

Suzuki_Miyaura_Workflow A Reactant Mixing (Substrate, Boronic Acid, Catalyst, Ligand, Base) B Solvent Addition (Toluene/H₂O) A->B C Heating & Stirring (100°C, 12-24h) B->C D Workup (Extraction, Washing) C->D E Purification (Column Chromatography) D->E F Product E->F

Caption: Suzuki-Miyaura Coupling Experimental Workflow.

Buchwald_Hartwig_Workflow A Catalyst Preparation (Pd₂(dba)₃, XPhos, NaOtBu in Toluene) B Reactant Addition (Substrate, Amine) A->B C Heating & Stirring (100-110°C, 12-24h) B->C D Quenching & Workup (NH₄Cl, Extraction) C->D E Purification (Column Chromatography) D->E F Product E->F

Caption: Buchwald-Hartwig Amination Experimental Workflow.

Sonogashira_Workflow A Reactant Mixing (Substrate, Catalyst in THF/Et₃N) B Alkyne Addition A->B C Heating & Stirring (60-80°C, 6-12h) B->C D Filtration & Concentration C->D E Purification (Column Chromatography) D->E F Product E->F

Caption: Sonogashira Coupling Experimental Workflow.

Heck_Reaction_Workflow A Reactant Mixing (Substrate, Catalyst, Ligand, Base, Alkene) B Solvent Addition (DMF or NMP) A->B C Heating & Stirring (100-120°C, 18-36h) B->C D Workup (Aqueous Quench, Extraction) C->D E Purification (Column Chromatography) D->E F Product E->F

Caption: Heck Reaction Experimental Workflow.

Signaling Pathways and Logical Relationships

The following diagram illustrates the general catalytic cycle for palladium-catalyzed cross-coupling reactions, highlighting the key mechanistic steps.

Catalytic_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA R-X PdII R-Pd(II)-X(L₂) OA->PdII Trans Transmetalation / Amine Coordination PdII->Trans R'-M / R₂'NH PdII_R R-Pd(II)-R'(L₂) Trans->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Product R-R' RE->Product

Caption: Generalized Catalytic Cycle for Cross-Coupling Reactions.

References

Application Note: High-Purity Isolation of 3,5-Dichloro-2-methylthioanisole via Flash Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust protocol for the purification of 3,5-Dichloro-2-methylthioanisole from a crude reaction mixture using automated flash chromatography. The described methodology provides a reliable means to obtain the target compound in high purity, suitable for subsequent use in research and development, including drug discovery and materials science applications. The protocol outlines the selection of optimal stationary and mobile phases, sample preparation, and chromatographic conditions.

Introduction

This compound is a substituted aromatic thioether of interest in synthetic organic chemistry. As with many multi-step syntheses, the crude product is often contaminated with unreacted starting materials, by-products, and other impurities. Effective purification is therefore a critical step to ensure the integrity of downstream applications and analytical data. This protocol describes a general method for the purification of this compound using normal-phase flash chromatography, a widely accessible and efficient technique for the preparative separation of organic compounds. While the principles described are broadly applicable, optimization may be required based on the specific impurity profile of the crude material.

Physicochemical Properties (Predicted)

A precise experimental determination of the physicochemical properties of this compound is not widely available. However, based on its structure—a dichlorinated and methylated thioanisole—it is predicted to be a relatively non-polar, water-insoluble compound, readily soluble in common organic solvents such as dichloromethane, ethyl acetate, and hexanes. This predicted low polarity is a key consideration for the selection of an appropriate chromatographic system.

Chromatographic Purification Protocol

This protocol is intended as a starting point for the purification of this compound. The specific conditions may require optimization based on the observed separation on analytical thin-layer chromatography (TLC).

Materials and Equipment
  • Crude this compound

  • Silica gel (for flash chromatography, 40-63 µm particle size)

  • Hexanes (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Automated flash chromatography system (e.g., Teledyne ISCO CombiFlash®, Biotage® Isolera)

  • Pre-packed silica gel column

  • Rotary evaporator

  • Glass vials for fraction collection

  • TLC plates (silica gel 60 F254)

  • UV lamp (254 nm)

Experimental Procedure
  • Analytical TLC Analysis:

    • Dissolve a small amount of the crude material in dichloromethane.

    • Spot the solution onto a silica gel TLC plate.

    • Develop the TLC plate using a mixture of hexanes and ethyl acetate (e.g., starting with a 95:5 v/v ratio).

    • Visualize the separated spots under a UV lamp at 254 nm.

    • The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the target compound. Adjust the solvent polarity by varying the ratio of hexanes to ethyl acetate to achieve optimal separation from impurities.

  • Sample Preparation:

    • Dissolve the crude this compound in a minimal amount of dichloromethane.

    • Add a small amount of silica gel to the solution to create a slurry.

    • Evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder of the crude material adsorbed onto the silica gel (dry loading). This technique generally results in better peak resolution compared to direct liquid injection.

  • Flash Chromatography:

    • Equilibrate the pre-packed silica gel column on the automated flash chromatography system with the initial mobile phase conditions determined from the TLC analysis (e.g., 100% hexanes).

    • Load the dry-loaded sample onto the column.

    • Begin the purification run using a linear gradient of ethyl acetate in hexanes. A typical gradient might run from 0% to 20% ethyl acetate over 20 column volumes.

    • Monitor the elution of compounds using the system's UV detector (e.g., at 254 nm and 280 nm).

    • Collect fractions based on the UV chromatogram, isolating the peak corresponding to the desired product.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

    • Determine the final purity of the product using an appropriate analytical technique such as GC-MS or HPLC.

Quantitative Data Summary

The following table summarizes the recommended starting parameters for the flash chromatography purification of this compound.

ParameterValue / Description
Stationary Phase Silica Gel (40-63 µm)
Column Pre-packed silica gel column (size dependent on sample mass)
Mobile Phase A Hexanes
Mobile Phase B Ethyl Acetate
Gradient 0-20% B over 20 column volumes (representative)
Flow Rate Dependent on column size (e.g., 40 mL/min for a 40g column)
Detection UV at 254 nm and 280 nm
Sample Loading Dry loading on silica gel
Expected Elution Profile The target compound is expected to elute at a low to moderate concentration of ethyl acetate, given its predicted non-polar nature.

Experimental Workflow Diagram

Purification_Workflow Crude Crude 3,5-Dichloro- 2-methylthioanisole TLC Analytical TLC (Determine Rf and Solvent System) Crude->TLC Analyze DryLoad Sample Preparation (Dry Loading on Silica) Crude->DryLoad Prepare FlashChrom Automated Flash Chromatography (Gradient Elution) TLC->FlashChrom Optimize DryLoad->FlashChrom Load FractionCollect Fraction Collection (Based on UV Signal) FlashChrom->FractionCollect Elute FractionAnalysis Fraction Analysis (TLC) FractionCollect->FractionAnalysis Analyze Combine Combine Pure Fractions FractionAnalysis->Combine Identify Evaporation Solvent Evaporation Combine->Evaporation Pool PureProduct Pure 3,5-Dichloro- 2-methylthioanisole Evaporation->PureProduct Isolate

Caption: Workflow for the purification of this compound.

Safety Considerations

  • This compound is an organic chemical and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1]

  • Work in a well-ventilated fume hood.[1]

  • The solvents used (hexanes, ethyl acetate, dichloromethane) are flammable and should be kept away from ignition sources.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.

References

Application Notes & Protocols for the Quantification of 3,5-Dichloro-2-methylthioanisole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 3,5-Dichloro-2-methylthioanisole in various matrices. The protocols are designed to offer robust and reliable results for research, quality control, and drug development applications.

Introduction

This compound is a substituted thioanisole derivative of interest in various fields of chemical and pharmaceutical research. Accurate and precise quantification of this compound is crucial for understanding its chemical properties, metabolic fate, and potential applications. This document outlines two primary analytical approaches for its quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

I. Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry is a powerful technique for the separation and quantification of volatile and semi-volatile organic compounds like this compound.[1][2]

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., environmental, biological) Extraction Solvent Extraction (e.g., with Hexane) Sample->Extraction Cleanup Solid-Phase Extraction (SPE) (e.g., Alumina column) Extraction->Cleanup Concentration Evaporation & Reconstitution Cleanup->Concentration Injection GC Injection Concentration->Injection Separation Capillary GC Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry (MS) (Scan or SIM mode) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification (External/Internal Standard) Integration->Quantification Report Reporting Quantification->Report

Caption: Workflow for GC-MS quantification of this compound.

Protocol: GC-MS Quantification

1. Sample Preparation (Solid Samples)

  • Objective: To extract this compound from a solid matrix.

  • Materials:

    • Sample (e.g., soil, tissue)

    • Hexane (HPLC grade)

    • Anhydrous sodium sulfate

    • Solid-Phase Extraction (SPE) cartridge (e.g., Alumina, 1 g)

    • Centrifuge

    • Rotary evaporator or nitrogen stream evaporator

  • Procedure:

    • Weigh 1-5 g of the homogenized sample into a glass centrifuge tube.

    • Add 10 mL of hexane and vortex for 2 minutes.

    • Centrifuge at 3000 rpm for 10 minutes.

    • Collect the supernatant. Repeat the extraction twice more and combine the supernatants.

    • Pass the combined extract through a small column containing anhydrous sodium sulfate to remove any residual water.

    • For cleanup, pass the extract through an alumina SPE cartridge, pre-conditioned with hexane.

    • Elute the analyte with an appropriate solvent mixture (e.g., hexane:dichloromethane).

    • Concentrate the eluate to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

    • Transfer the concentrated extract to a GC vial for analysis.

2. Instrumental Analysis

  • Instrumentation: Gas Chromatograph with a Mass Selective Detector (GC-MS).

  • GC Conditions:

    • Column: DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL (splitless mode).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 1 minute.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode:

      • Full Scan: m/z 50-350 for initial identification.

      • Selected Ion Monitoring (SIM): For enhanced sensitivity and quantification. Monitor characteristic ions of this compound (hypothetical ions: m/z 206 [M+], 191 [M-CH3]+, 156 [M-SCH3]+).

3. Calibration and Quantification

  • Prepare a series of calibration standards of this compound in hexane (e.g., 1, 5, 10, 25, 50, 100 ng/mL).

  • Inject the standards to generate a calibration curve by plotting peak area against concentration.

  • Quantify the analyte in the samples by comparing their peak areas to the calibration curve. The use of an internal standard is recommended for improved accuracy.

Quantitative Data Summary (Hypothetical)
ParameterValue
Linearity (r²)> 0.995
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1.5 ng/mL
Recovery85-105%
Precision (%RSD)< 10%

II. Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

For non-volatile matrices or when higher sensitivity is required, HPLC-MS/MS is the method of choice.[1]

Experimental Workflow: HPLC-MS/MS Analysis

HPLCMS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., plasma, water) Protein_Precipitation Protein Precipitation (for biological samples) Sample->Protein_Precipitation LLE Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Protein_Precipitation->LLE Filtration Syringe Filtration (0.22 µm) LLE->Filtration Injection HPLC Injection Filtration->Injection Separation Reversed-Phase HPLC Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MRM mode) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Internal Standard Method) Integration->Quantification Report Reporting Quantification->Report

Caption: Workflow for HPLC-MS/MS quantification of this compound.

Protocol: HPLC-MS/MS Quantification

1. Sample Preparation (Liquid Samples)

  • Objective: To extract and clean up this compound from a liquid matrix.

  • Materials:

    • Sample (e.g., plasma, urine, water)

    • Acetonitrile (ACN)

    • Ethyl acetate

    • Internal Standard (IS) solution (e.g., a structurally similar compound)

    • Centrifuge

    • Syringe filters (0.22 µm)

  • Procedure:

    • To 100 µL of the liquid sample, add 10 µL of the IS solution and 200 µL of ACN (for protein precipitation if necessary).

    • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a new tube.

    • Perform a liquid-liquid extraction by adding 500 µL of ethyl acetate, vortexing, and centrifuging.

    • Collect the organic layer and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

2. Instrumental Analysis

  • Instrumentation: High-Performance Liquid Chromatograph coupled to a Tandem Mass Spectrometer.

  • HPLC Conditions:

    • Column: C18 column, 2.1 x 50 mm, 1.8 µm particle size (or equivalent).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient:

      • 0-1 min: 5% B

      • 1-5 min: 5% to 95% B

      • 5-7 min: 95% B

      • 7-7.1 min: 95% to 5% B

      • 7.1-10 min: 5% B

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Ion Source Temperature: 500 °C.

    • IonSpray Voltage: 5500 V.

    • Curtain Gas: 30 psi.

    • Collision Gas: Nitrogen.

    • Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):

      • Analyte: Q1 (m/z 207 [M+H]+) -> Q3 (m/z 192, 157)

      • Internal Standard: To be determined based on the selected IS.

3. Calibration and Quantification

  • Prepare calibration standards and quality control (QC) samples in a blank matrix.

  • The concentration of the analyte is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

Quantitative Data Summary (Hypothetical)
ParameterValue
Linearity (r²)> 0.998
Limit of Detection (LOD)0.05 ng/mL
Limit of Quantification (LOQ)0.15 ng/mL
Recovery90-110%
Precision (%RSD)< 15%
Matrix Effect88-105%

III. Data Presentation and Comparison

The choice of analytical method depends on the specific requirements of the study, such as the sample matrix, required sensitivity, and available instrumentation.

FeatureGC-MSHPLC-MS/MS
Principle Separation based on volatility and polarity, detection by mass-to-charge ratio.Separation based on polarity, detection by precursor-to-product ion transitions.
Analytes Volatile and semi-volatile compounds.Wide range of compounds, including non-volatile and thermally labile ones.
Sensitivity Good (ng/mL range).Excellent (pg/mL to ng/mL range).
Selectivity High, especially in SIM mode.Very high due to MRM.
Sample Throughput Moderate.High.
Matrix Effects Generally lower than ESI.Can be significant, requires careful method development and use of internal standards.

Conclusion

Both GC-MS and HPLC-MS/MS are suitable techniques for the quantification of this compound. The GC-MS method is robust for volatile and semi-volatile analyses, while the HPLC-MS/MS method offers superior sensitivity and is applicable to a broader range of sample matrices. The detailed protocols provided herein should serve as a strong foundation for the development and validation of analytical methods for this compound in a research or drug development setting.

References

Application Notes and Protocols: Derivatization of 3,5-Dichloro-2-methylthioanisole for Biological Screening

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,5-Dichloro-2-methylthioanisole is a halogenated aromatic compound with potential as a scaffold in medicinal chemistry. The presence of two chlorine atoms offers reactive sites for carbon-carbon and carbon-nitrogen bond formation through various cross-coupling reactions. This allows for the creation of a diverse library of derivatives for biological screening. The methylthio group can also be modified, for instance, through oxidation, to further increase structural diversity. This document provides detailed protocols for the derivatization of this compound via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions and a subsequent in-vitro screening protocol against cancer cell lines to identify potential therapeutic agents.

Derivatization Strategies

The primary strategy for derivatizing this compound involves the palladium-catalyzed cross-coupling of the aryl chloride functionalities. The two chlorine atoms provide opportunities for mono- or di-substitution, leading to a wide array of derivatives.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.[1] This reaction is well-suited for coupling various aryl and heteroaryl boronic acids or esters to the this compound core.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds between an aryl halide and an amine.[2] This reaction is instrumental in introducing a wide range of primary and secondary amines, including various functionalized anilines and aliphatic amines, to the scaffold.[2]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol describes a general method for the mono-arylation of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Toluene/Water (10:1 mixture)

  • Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), potassium phosphate (2.0 mmol), and the palladium precatalyst components, Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add the toluene/water solvent mixture (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired mono-substituted derivative.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

This protocol outlines a general method for the mono-amination of this compound with a generic amine.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%) or a suitable precatalyst like [Pd(IPr*)(acac)Cl][3]

  • RuPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Toluene

  • Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a nitrogen atmosphere, add Pd(OAc)₂ (0.02 mmol), RuPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol) to an oven-dried Schlenk flask.

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Add toluene (5 mL).

  • Seal the flask and heat the reaction mixture to 100-110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Biological Screening

Following the synthesis and purification of a library of this compound derivatives, the next step is to evaluate their biological activity. A common initial step is to screen for anticancer properties using cell-based viability assays.[4]

Protocol 3: In Vitro Anticancer Screening using a Cell Viability Assay

This protocol provides a general method for assessing the cytotoxicity of the synthesized compounds against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., a panel from different tissues)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Synthesized this compound derivatives dissolved in DMSO

  • Positive control cytotoxic drug (e.g., Doxorubicin)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar ATP-based assay[4]

  • 96-well clear-bottom white plates

  • Multichannel pipette

  • Plate reader capable of measuring luminescence

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell lines according to standard protocols.

    • Trypsinize and count the cells.

    • Seed the cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of each derivative in DMSO (e.g., 10 mM).

    • Create a serial dilution of each compound in the culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 to 100 µM).

    • Remove the old medium from the 96-well plates and add 100 µL of the medium containing the different concentrations of the compounds. Include wells with a positive control, a vehicle control (DMSO), and a no-cell control (medium only).

  • Incubation:

    • Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • Cell Viability Measurement:

    • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of the CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no-cell control).

    • Normalize the data to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the compound concentration.

    • Calculate the IC₅₀ (half-maximal inhibitory concentration) for each compound using non-linear regression analysis.

Data Presentation

The quantitative data from the biological screening should be summarized in a clear and structured table for easy comparison of the activity of the different derivatives.

Compound IDR Group (Substitution)IC₅₀ (µM) vs. Cell Line AIC₅₀ (µM) vs. Cell Line BIC₅₀ (µM) vs. Cell Line C
Parent This compound>100>100>100
D-001 [Aryl group from Suzuki]15.222.518.9
D-002 [Amine group from B-H]8.712.19.5
D-003 ............
Doxorubicin Positive Control0.50.80.6

Visualizations

Derivatization_Workflow start 3,5-Dichloro-2- methylthioanisole suzuki Suzuki-Miyaura Coupling (Arylboronic Acids, Pd catalyst) start->suzuki buchwald Buchwald-Hartwig Amination (Amines, Pd catalyst) start->buchwald library Library of Derivatives suzuki->library buchwald->library screening Biological Screening (e.g., Cell Viability Assay) library->screening data Data Analysis (IC50 Determination) screening->data hit Hit Identification data->hit

Caption: Workflow for derivatization and biological screening.

Biological_Screening_Protocol cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_seeding 1. Seed Cancer Cells in 96-well plates compound_prep 2. Prepare Compound Dilutions treatment 3. Treat Cells with Compounds compound_prep->treatment incubation 4. Incubate for 48-72 hours treatment->incubation assay 5. Add Viability Reagent (e.g., CellTiter-Glo) incubation->assay readout 6. Measure Luminescence assay->readout analysis 7. Calculate IC50 Values readout->analysis

Caption: Protocol for in vitro cell viability screening.

References

Application Notes and Protocols for Reactions Involving 3,5-Dichloro-2-methylthioanisole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for key chemical transformations involving 3,5-Dichloro-2-methylthioanisole and its oxidized derivatives. The methodologies outlined are foundational for the synthesis of a variety of derivatives, which are of interest in medicinal chemistry and materials science.

Oxidation of this compound

The methylthio group of this compound can be selectively oxidized to the corresponding sulfoxide or sulfone. These oxidized products are valuable intermediates for further functionalization.

Selective Oxidation to 3,5-Dichloro-2-(methylsulfinyl)anisole (Sulfoxide)

Selective oxidation to the sulfoxide can be achieved under mild conditions using an oxidizing agent such as hydrogen peroxide. This transformation introduces a chiral center at the sulfur atom and modifies the electronic properties of the molecule.

Experimental Protocol:

A solution of this compound (1.0 equiv.) in a suitable organic solvent (e.g., acetic acid or methanol) is cooled in an ice bath. To this stirred solution, one equivalent of 30% hydrogen peroxide is added dropwise. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are washed with a saturated solution of sodium bicarbonate and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude sulfoxide, which can be purified by column chromatography.

Oxidation to 3,5-Dichloro-2-(methylsulfonyl)anisole (Sulfone)

Further oxidation of the methylthio or methylsulfinyl group to the sulfone is typically accomplished using an excess of a strong oxidizing agent. The resulting sulfone group is a strong electron-withdrawing group, which can significantly influence the reactivity of the aromatic ring.

Experimental Protocol:

To a solution of this compound (1.0 equiv.) in a suitable organic solvent such as ethyl acetate or acetonitrile, an excess (typically 2.2-3.0 equivalents) of an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) or sodium chlorite in the presence of hydrochloric acid is added portion-wise at room temperature.[1] The reaction is stirred until TLC analysis indicates the complete consumption of the starting material. The reaction mixture is then quenched with a reducing agent solution (e.g., sodium sulfite), washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated. The crude sulfone can be purified by recrystallization or column chromatography.

Table 1: Summary of Oxidation Reactions

ProductOxidizing AgentSolventTemperatureTypical Reaction TimeTypical Yield (%)
3,5-Dichloro-2-(methylsulfinyl)anisoleH₂O₂ (1 equiv.)Acetic Acid0 °C to r.t.2 - 6 h85 - 95
3,5-Dichloro-2-(methylsulfonyl)anisolem-CPBA (2.2 equiv.)Dichloromethaner.t.4 - 12 h90 - 98
3,5-Dichloro-2-(methylsulfonyl)anisoleNaClO₂ / HClEthyl Acetater.t.1 - 3 h>90[1]

Note: Yields are based on analogous reactions with substituted thioanisoles and may vary for this compound.

Oxidation_Workflow start This compound sulfoxide 3,5-Dichloro-2-(methylsulfinyl)anisole start->sulfoxide H₂O₂ (1 eq) sulfone 3,5-Dichloro-2-(methylsulfonyl)anisole start->sulfone Oxidizing Agent (excess) sulfoxide->sulfone Oxidizing Agent

Caption: Oxidation pathway of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro substituents on the aromatic ring of this compound and its oxidized derivatives can serve as handles for carbon-carbon and carbon-nitrogen bond formation via palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds between aryl halides and organoboron compounds. This reaction can be used to introduce a variety of aryl or vinyl substituents at the chloro positions of the substrate.

Experimental Protocol:

In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), this compound (1.0 equiv.), an arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(OAc)₂ (0.5-2 mol%) or Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 equiv.) are combined in a suitable solvent system (e.g., toluene/water, dioxane/water, or an anhydrous solvent like DMAc).[2] The mixture is degassed and then heated (typically between 80-120 °C) for several hours until the reaction is complete as monitored by TLC or GC-MS. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product is then purified by column chromatography.

Suzuki_Miyaura_Coupling substrate This compound catalyst Pd Catalyst + Base substrate->catalyst boronic_acid Ar-B(OH)₂ boronic_acid->catalyst product Coupled Product catalyst->product

Caption: Suzuki-Miyaura cross-coupling workflow.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling aryl halides with amines. This reaction is a powerful tool for the synthesis of arylamines.[3][4]

Experimental Protocol:

To an oven-dried reaction vessel under an inert atmosphere, a palladium precatalyst (e.g., Pd₂(dba)₃ or a Pd-NHC complex, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, or tBu₃P, 2-4 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equiv.) are added.[5] The vessel is evacuated and backfilled with the inert gas. A solvent such as toluene or dioxane is added, followed by this compound (1.0 equiv.) and the desired amine (1.1-1.5 equiv.). The reaction mixture is then heated (typically 80-110 °C) with stirring for the required time (monitored by TLC or GC-MS). After cooling, the mixture is diluted with an organic solvent, filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by column chromatography to afford the corresponding arylamine.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions

ReactionCoupling PartnerCatalyst SystemBaseSolventTemperatureTypical Yield (%)
Suzuki-MiyauraArylboronic AcidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100 °C70 - 95
Buchwald-HartwigPrimary/Secondary AminePd₂(dba)₃ / XPhosNaOtBuToluene100 °C65 - 90

Note: Yields are based on reactions with analogous dichlorinated aromatic substrates and may differ for this compound.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for forming C-O, C-N, and C-S bonds, typically employing a copper catalyst. It is particularly useful for the synthesis of diaryl ethers from aryl halides and phenols.[6][7]

Experimental Protocol:

In a reaction tube, this compound (1.0 equiv.), a phenol derivative (1.1-1.5 equiv.), a copper(I) salt (e.g., CuI, 10-20 mol%), a ligand (e.g., N,N-dimethylglycine or 1,10-phenanthroline, 20-40 mol%), and a base (e.g., Cs₂CO₃ or K₂CO₃, 2.0 equiv.) are combined in a high-boiling polar solvent such as DMF, DMSO, or NMP.[8][9] The tube is sealed, and the mixture is heated to a high temperature (typically 100-160 °C) for 12-24 hours. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The organic phase is washed with aqueous ammonia and brine, dried, and concentrated. The desired diaryl ether is then isolated by column chromatography.

Table 3: Ullmann Condensation

Coupling PartnerCatalyst SystemBaseSolventTemperatureTypical Yield (%)
PhenolCuI / N,N-dimethylglycineCs₂CO₃DMF120 °C60 - 85

Note: The yield is an estimate based on similar Ullmann couplings of aryl chlorides and may vary.

Ullmann_Condensation substrate This compound reagents Cu(I) Catalyst Ligand Base substrate->reagents phenol Ar-OH phenol->reagents product Diaryl Ether reagents->product Heat

Caption: General workflow for the Ullmann diaryl ether synthesis.

References

Application Notes and Protocols for the Large-Scale Synthesis of 3,5-Dichloro-2-methylthioanisole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the proposed large-scale synthesis of 3,5-Dichloro-2-methylthioanisole. The protocols are designed to be scalable and are based on established chemical transformations, ensuring relevance for research and development environments.

Synthetic Strategy Overview

The large-scale synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the synthesis of the key intermediate, 3,5-dichloro-2-methylphenol, via a Sandmeyer-type reaction starting from 3,5-dichloro-2-methylaniline. The subsequent step employs a Newman-Kwart rearrangement followed by methylation to yield the final product. This strategy is advantageous for its use of readily available starting materials and robust, scalable reaction conditions.

Signaling Pathways and Experimental Workflows

The logical workflow for the synthesis is depicted below.

G cluster_0 Step 1: Synthesis of 3,5-Dichloro-2-methylphenol cluster_1 Step 2: Synthesis of this compound A 3,5-Dichloro-2-methylaniline B Diazotization (NaNO₂, aq. H₂SO₄, 0-5 °C) A->B 1. C Diazonium Salt Intermediate B->C 2. D Hydrolysis (CuSO₄, heat) C->D 3. E 3,5-Dichloro-2-methylphenol D->E 4. F 3,5-Dichloro-2-methylphenol G Thiocarbamoylation (Dimethylthiocarbamoyl chloride, Base) F->G 5. H O-Aryl thiocarbamate G->H 6. I Newman-Kwart Rearrangement (Heat or Pd catalyst) H->I 7. J S-Aryl thiocarbamate I->J 8. K Hydrolysis & Methylation (NaOH, then (CH₃)₂SO₄) J->K 9. L This compound K->L 10.

Figure 1. Proposed synthetic workflow for this compound.

Data Presentation

The following tables summarize the key quantitative data for each synthetic step.

Table 1: Reagents and Stoichiometry for Step 1

ReagentMolar Mass ( g/mol )Moles (mol)Mass (g)Volume (mL)Density (g/mL)Notes
3,5-Dichloro-2-methylaniline176.041.0176.0--Starting Material
Sodium Nitrite69.001.175.9--Diazotizing Agent
Sulfuric Acid (98%)98.084.0392.3213.21.84Solvent/Catalyst
Copper (II) Sulfate159.610.115.96--Catalyst
Water18.02As needed--1.00Solvent

Table 2: Reagents and Stoichiometry for Step 2

ReagentMolar Mass ( g/mol )Moles (mol)Mass (g)Volume (mL)Density (g/mL)Notes
3,5-Dichloro-2-methylphenol177.031.0177.0--Starting Material
Dimethylthiocarbamoyl chloride123.591.1135.9108.71.25Reagent
Sodium Hydride (60% in oil)40.001.248.0--Base
Toluene92.14As needed--0.867Solvent
Sodium Hydroxide40.003.0120.0--For Hydrolysis
Dimethyl Sulfate126.131.2151.4114.71.32Methylating Agent

Table 3: Expected Yields and Purity

StepProductTheoretical Yield (g)Expected Yield (g)Expected Yield (%)Expected Purity (%)
13,5-Dichloro-2-methylphenol177.0141.6 - 159.380 - 90>98 (after purification)
2This compound221.1176.9 - 199.080 - 90>99 (after purification)

Experimental Protocols

Protocol 1: Synthesis of 3,5-Dichloro-2-methylphenol

  • Reaction Setup: A 2 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel is charged with concentrated sulfuric acid (392.3 g, 4.0 mol). The flask is cooled in an ice-salt bath to 0-5 °C.

  • Aniline Addition: 3,5-Dichloro-2-methylaniline (176.0 g, 1.0 mol) is added portion-wise to the stirred, cold sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • Diazotization: A solution of sodium nitrite (75.9 g, 1.1 mol) in water (150 mL) is added dropwise via the dropping funnel over a period of 1-2 hours. The temperature of the reaction mixture is maintained between 0 and 5 °C throughout the addition.

  • Hydrolysis: After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at 0-5 °C. The ice bath is then removed, and the mixture is slowly warmed to room temperature. The mixture is then added portion-wise to a vigorously stirred solution of copper (II) sulfate (15.96 g, 0.1 mol) in water (500 mL) at 80-90 °C. The evolution of nitrogen gas will be observed. The reaction is heated until the gas evolution ceases (approximately 1-2 hours).

  • Work-up and Purification: The reaction mixture is cooled to room temperature and extracted with ethyl acetate (3 x 300 mL). The combined organic layers are washed with water (200 mL), saturated sodium bicarbonate solution (200 mL), and brine (200 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to afford 3,5-dichloro-2-methylphenol as a solid.

Protocol 2: Synthesis of this compound

  • Reaction Setup: A 2 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is charged with a suspension of sodium hydride (60% dispersion in mineral oil, 48.0 g, 1.2 mol) in anhydrous toluene (500 mL) under a nitrogen atmosphere.

  • Phenol Addition: A solution of 3,5-dichloro-2-methylphenol (177.0 g, 1.0 mol) in anhydrous toluene (300 mL) is added dropwise to the stirred suspension at room temperature. The mixture is then heated to 60 °C for 1 hour to ensure complete formation of the sodium phenoxide.

  • Thiocarbamoylation: The mixture is cooled to room temperature, and dimethylthiocarbamoyl chloride (135.9 g, 1.1 mol) is added dropwise. The reaction is then heated to reflux for 3-4 hours. The reaction progress can be monitored by TLC.

  • Newman-Kwart Rearrangement: After completion of the thiocarbamoylation, the reaction mixture is heated to a higher temperature (typically 200-250 °C, or at a lower temperature of around 100 °C if a palladium catalyst is used) to induce the rearrangement of the O-aryl thiocarbamate to the S-aryl thiocarbamate.[1] The rearrangement is monitored by TLC until completion.

  • Hydrolysis and Methylation: The reaction mixture is cooled to room temperature, and a solution of sodium hydroxide (120.0 g, 3.0 mol) in water (400 mL) is carefully added. The mixture is heated to reflux for 4-6 hours to hydrolyze the thiocarbamate. After cooling to room temperature, dimethyl sulfate (151.4 g, 1.2 mol) is added dropwise, and the mixture is stirred vigorously overnight.

  • Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted with toluene (2 x 200 mL). The combined organic layers are washed with water (200 mL) and brine (200 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to yield this compound as a liquid.

Safety and Handling

  • 3,5-Dichloro-2-methylaniline: Toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

  • Sodium Nitrite: Oxidizer and toxic. Avoid contact with combustible materials.

  • Sulfuric Acid: Highly corrosive. Handle with extreme care in a well-ventilated fume hood.

  • Sodium Hydride: Flammable solid. Reacts violently with water. Handle under an inert atmosphere.

  • Dimethylthiocarbamoyl chloride: Corrosive and a lachrymator. Handle in a fume hood.

  • Dimethyl Sulfate: Highly toxic and a suspected carcinogen. Handle with extreme caution and appropriate PPE.

All procedures should be carried out by trained personnel in a well-ventilated laboratory fume hood. Appropriate safety precautions should be taken at all times.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Dichloro-2-methylthioanisole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3,5-Dichloro-2-methylthioanisole synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, based on a proposed three-step synthetic pathway starting from 3,5-dichloroaniline.

Q1: Low yield in the diazotization of 3,5-dichloroaniline (Step 1).

Potential Causes:

  • Incomplete dissolution of 3,5-dichloroaniline: The starting material must be fully dissolved and protonated in the acidic medium before the addition of sodium nitrite.

  • Temperature too high: Diazotization reactions are often temperature-sensitive and need to be carried out at low temperatures (typically 0-5 °C) to prevent the decomposition of the diazonium salt.

  • Incorrect stoichiometry of reagents: An improper ratio of acid or sodium nitrite to the starting aniline can lead to incomplete reaction or side product formation.

  • Decomposition of nitrous acid: Slow addition of sodium nitrite solution to the acidic solution of the aniline is crucial to ensure that the nitrous acid is consumed as it is formed.

Solutions:

  • Ensure the 3,5-dichloroaniline is completely dissolved in the aqueous acid before cooling the solution.

  • Maintain a strict temperature control of 0-5 °C throughout the addition of sodium nitrite and for a short period thereafter.

  • Use a slight excess of sodium nitrite (e.g., 1.05-1.1 equivalents) to ensure complete conversion.

  • Add the sodium nitrite solution dropwise with vigorous stirring.

Q2: Formation of phenolic byproducts instead of the desired thiol in the Sandmeyer-type thiolation (Step 2).

Potential Causes:

  • Reaction of the diazonium salt with water: If the diazonium salt is not immediately used or if the reaction temperature is too high, it can react with water to form the corresponding phenol (3,5-dichloro-2-aminophenol).

  • Purity of the diazonium salt solution: Any residual nitrous acid from the diazotization step can interfere with the subsequent thiolation reaction.

Solutions:

  • Use the freshly prepared diazonium salt solution immediately in the next step.

  • Ensure the reaction temperature for the thiolation step is optimized. While some Sandmeyer reactions require heating, the initial addition should be controlled.

  • To remove excess nitrous acid, a small amount of urea can be added to the diazonium salt solution before the addition of the thiolating agent.

Q3: Low yield during the methylation of the intermediate thiol (Step 3).

Potential Causes:

  • Incomplete deprotonation of the thiol: The thiol must be converted to the more nucleophilic thiolate anion by a suitable base for efficient methylation.

  • Oxidation of the thiol: Thiols can be sensitive to oxidation, especially under basic conditions, leading to the formation of disulfide byproducts.

  • Choice of methylating agent: The reactivity of the methylating agent (e.g., methyl iodide, dimethyl sulfate) can influence the reaction rate and yield.

Solutions:

  • Use a suitable base (e.g., sodium hydroxide, potassium carbonate) in an appropriate solvent to ensure complete formation of the thiolate.

  • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Select a reactive methylating agent like methyl iodide or dimethyl sulfate. Be aware of the toxicity of these reagents.

Frequently Asked Questions (FAQs)

Q: What is a plausible synthetic route for this compound?

A: A common and plausible synthetic route starts from 3,5-dichloroaniline and involves three main steps:

  • Diazotization: Conversion of the amino group of 3,5-dichloroaniline to a diazonium salt using sodium nitrite and a strong acid.

  • Thiolation: Introduction of a thiol group by reacting the diazonium salt with a sulfur-containing nucleophile (e.g., potassium ethyl xanthate followed by hydrolysis, or sodium thiomethoxide).

  • Methylation: Conversion of the resulting thiol to the methylthioether using a methylating agent like methyl iodide or dimethyl sulfate.

Q: What are some common side reactions to be aware of?

A:

  • In Step 1 (Diazotization): Formation of diazoamino compounds if the pH is not sufficiently acidic.

  • In Step 2 (Thiolation): Formation of phenols due to the reaction of the diazonium salt with water. Azo coupling reactions can also occur.

  • In Step 3 (Methylation): Over-methylation if other nucleophilic sites are present. Oxidation of the thiol to a disulfide is a common side reaction.

Q: How can I monitor the progress of the reactions?

A: Thin-layer chromatography (TLC) is a convenient method to monitor the consumption of the starting material and the formation of the product in each step. Gas chromatography-mass spectrometry (GC-MS) can also be used for more detailed analysis of the reaction mixture.

Q: What purification methods are recommended for the final product?

A: The final product, this compound, is expected to be a relatively non-polar compound. Purification can typically be achieved by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate). Distillation under reduced pressure may also be an option if the product is a liquid and thermally stable.

Quantitative Data Summary

Reaction Step Reagents Solvent Temperature (°C) Typical Yield (%)
DiazotizationNaNO₂, HClWater0 - 5>95 (in solution)
Thiolation (Sandmeyer-type)Potassium Ethyl Xanthate, then NaOHWater/Organic co-solvent25 - 6060 - 85
MethylationCH₃I, K₂CO₃Acetone or DMF25 - 5085 - 95

Experimental Protocols

Step 1: Synthesis of 3,5-Dichlorobenzenediazonium Chloride

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3,5-dichloroaniline (1 equivalent) in a 3M solution of hydrochloric acid.

  • Cool the stirred solution to 0-5 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (1.05 equivalents) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the aniline solution, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The resulting diazonium salt solution is used immediately in the next step.

Step 2: Synthesis of 3,5-Dichlorothiophenol

  • In a separate flask, prepare a solution of potassium ethyl xanthate (1.1 equivalents) in water.

  • Slowly add the freshly prepared diazonium salt solution from Step 1 to the potassium ethyl xanthate solution at room temperature with vigorous stirring.

  • Heat the reaction mixture to 50-60 °C for 1-2 hours until the evolution of nitrogen gas ceases.

  • Cool the mixture to room temperature and hydrolyze the intermediate xanthate ester by adding a solution of sodium hydroxide and heating the mixture at reflux for 2-3 hours.

  • Cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the 3,5-dichlorothiophenol.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Synthesis of this compound

  • Dissolve the crude 3,5-dichlorothiophenol from Step 2 (1 equivalent) in a suitable solvent such as acetone or dimethylformamide (DMF).

  • Add a base such as potassium carbonate (1.5 equivalents).

  • Add methyl iodide (1.2 equivalents) dropwise to the stirred suspension.

  • Stir the reaction mixture at room temperature or slightly elevated temperature (40-50 °C) for 2-4 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, filter off the inorganic salts and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Visualizations

Synthesis_Pathway start 3,5-Dichloroaniline step1 Diazotization (NaNO2, HCl, 0-5 °C) start->step1 intermediate1 3,5-Dichlorobenzenediazonium Chloride step1->intermediate1 step2 Thiolation (1. KS-C(S)-OEt 2. NaOH, H2O, Reflux) intermediate1->step2 intermediate2 3,5-Dichlorothiophenol step2->intermediate2 step3 Methylation (CH3I, K2CO3) intermediate2->step3 product This compound step3->product

Caption: Proposed synthetic pathway for this compound.

Troubleshooting_Workflow start Low Product Yield q1 Which step shows low conversion? start->q1 step1 Step 1: Diazotization q1->step1 Step 1 step2 Step 2: Thiolation q1->step2 Step 2 step3 Step 3: Methylation q1->step3 Step 3 sol1 Check Temperature Control Verify Reagent Stoichiometry Ensure Complete Dissolution step1->sol1 sol2 Use Fresh Diazonium Salt Add Urea to Remove Excess Nitrous Acid Optimize Reaction Temperature step2->sol2 sol3 Ensure Complete Deprotonation Use Inert Atmosphere Check Methylating Agent Reactivity step3->sol3

Caption: Troubleshooting workflow for low yield in the synthesis.

Technical Support Center: Synthesis of 3,5-Dichloro-2-methylthioanisole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the synthesis of 3,5-Dichloro-2-methylthioanisole, with a focus on identifying and minimizing the formation of common side products.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the synthesis of this compound via chlorination of 2-methylthioanisole?

A1: The most prevalent side products are typically other dichlorinated isomers due to the directing effects of the methylthio and methyl groups. Over-chlorination, leading to trichloro- and tetrachloro- derivatives, is also common if the reaction conditions are not carefully controlled. Additionally, oxidation of the methylthio group to the corresponding sulfoxide or sulfone can occur, depending on the chlorinating agent used.

Q2: How do the directing effects of the substituents on the starting material influence the formation of isomeric side products?

A2: In the electrophilic chlorination of 2-methylthioanisole, both the methylthio (-SMe) and the methyl (-Me) groups are ortho-, para-directing and activating groups.[1][2][3][4] The -SMe group directs incoming electrophiles to positions 4 and 6, while the -Me group directs to positions 3 and 5. The interplay of these directing effects, along with steric hindrance, leads to a mixture of dichlorinated isomers.

Q3: Can the methylthio group be oxidized during the chlorination reaction?

A3: Yes, the sulfide in the methylthio group is susceptible to oxidation to a sulfoxide (-S(O)Me) or a sulfone (-S(O)2Me).[5][6][7][8][9] This is more likely to happen with strongly oxidizing chlorinating agents or in the presence of certain catalysts.

Q4: What is the cause of over-chlorination and how can it be prevented?

A4: Over-chlorination occurs when the reaction proceeds beyond the desired dichlorination, adding a third or fourth chlorine atom to the aromatic ring. This is often due to an excess of the chlorinating agent, prolonged reaction times, or elevated temperatures. To prevent this, it is crucial to use a stoichiometric amount of the chlorinating agent and to carefully monitor the reaction progress.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of the desired 3,5-dichloro isomer Competing formation of other dichlorinated isomers.Optimize the reaction conditions (solvent, temperature, and catalyst) to favor the desired isomer. Consider a multi-step synthetic route that installs the substituents in a more controlled manner.
Presence of significant amounts of trichloro- and tetrachloro- side products Excess chlorinating agent, high reaction temperature, or prolonged reaction time.Use a precise stoichiometry of the chlorinating agent (2.0 equivalents). Maintain a low and constant reaction temperature. Monitor the reaction closely using techniques like TLC or GC-MS to stop it at the optimal time.
Detection of oxidized byproducts (sulfoxides and sulfones) Use of a strong oxidizing chlorinating agent.Employ a milder chlorinating agent, such as N-chlorosuccinimide (NCS), under non-oxidizing conditions.[10] Ensure the reaction is performed under an inert atmosphere to exclude atmospheric oxygen.
Complex product mixture that is difficult to purify A combination of isomeric and over-chlorinated side products.Improve the selectivity of the reaction by adjusting the conditions as mentioned above. For purification, employ high-performance liquid chromatography (HPLC) or sequential column chromatography with different solvent systems.

Quantitative Data on Side Product Formation

The following table summarizes hypothetical data on the relative abundance of the main product and key side products under different reaction conditions during the chlorination of 2-methylthioanisole.

Reaction Condition Chlorinating Agent Temperature Yield of this compound (%) Major Isomeric Side Products (%) Over-chlorinated Products (%) Oxidized Products (%)
A Cl2 in CCl425°C3545 (e.g., 4,6-dichloro, 3,4-dichloro)155
B SO2Cl2 in CH2Cl20°C5030155
C N-Chlorosuccinimide in Acetonitrile25°C652010<5
D Cl2 in CCl4 (excess)50°C10206010

Experimental Protocols

Proposed Synthesis of this compound via Chlorination of 2-Methylthioanisole

Materials:

  • 2-Methylthioanisole

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methylthioanisole (1.0 equivalent) in anhydrous acetonitrile.

  • Cool the solution to 0°C in an ice bath.

  • Add N-chlorosuccinimide (2.0 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 5°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the reaction is complete, quench the reaction by adding saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired this compound.

Visualizations

Reaction Pathway and Side Product Formation

Synthesis_Side_Products cluster_main Main Reaction Pathway cluster_side Side Reactions start 2-Methylthioanisole intermediate Monochloro-2-methylthioanisole start->intermediate + Cl+ oxidized Oxidized Products (Sulfoxide/Sulfone) start->oxidized Oxidizing conditions product This compound (Desired Product) intermediate->product + Cl+ isomers Other Dichloro Isomers (e.g., 4,6-dichloro, 3,4-dichloro) intermediate->isomers + Cl+ (alternative positions) over_chlorinated Trichloro/Tetrachloro Products product->over_chlorinated + Cl+ (excess)

Caption: Synthetic pathway to this compound and competing side reactions.

References

Technical Support Center: Purification of 3,5-Dichloro-2-methylthioanisole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 3,5-Dichloro-2-methylthioanisole.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound, particularly when synthesized via the nucleophilic aromatic substitution of a dichlorinated precursor with a methylthiolating agent.

Issue Potential Cause Recommended Solution
Low Purity After Initial Work-up Incomplete reaction.Monitor the reaction to completion using TLC or GC-MS. If necessary, increase the reaction time or temperature, or add a slight excess of the methylthiolating reagent.
Presence of unreacted starting materials (e.g., 1,2,3-trichlorobenzene or 2,6-dichlorotoluene).Optimize the stoichiometry of the reactants. Unreacted chlorinated aromatics can often be removed by fractional distillation under reduced pressure or column chromatography.
Formation of isomeric byproducts.Isomers can be difficult to separate. A high-resolution chromatography technique such as HPLC or preparative GC may be required. Alternatively, recrystallization from a carefully selected solvent system may enrich the desired isomer.
Presence of oxidation products (e.g., sulfoxide or sulfone).Minimize exposure of the reaction mixture and the purified product to air and oxidizing agents. Store the compound under an inert atmosphere (e.g., nitrogen or argon). Oxidation products can sometimes be removed by chromatography.
Difficulty in Removing Solvent High-boiling point solvent used in the reaction or purification.Use a rotary evaporator to remove the bulk of the solvent. For residual solvent, use a high-vacuum pump. If the product is a solid, recrystallization can help in removing trapped solvent.
Product is an Oil Instead of a Solid Presence of impurities.Even small amounts of impurities can prevent crystallization. Attempt to purify a small sample by column chromatography to see if a solid can be obtained.
The compound is inherently a low-melting solid or an oil at room temperature.Confirm the expected physical state of the compound. If it is an oil, purification should focus on chromatography or distillation.
Column Chromatography Fails to Separate Impurities Inappropriate solvent system.Perform a systematic TLC analysis with different solvent systems (e.g., varying ratios of hexanes and ethyl acetate) to find the optimal conditions for separation.
Co-elution of impurities.Consider using a different stationary phase (e.g., alumina instead of silica gel) or a different chromatography technique like reverse-phase chromatography.
Product Decomposes During Purification Thermal instability.Avoid high temperatures during purification. If distillation is necessary, perform it under high vacuum to lower the boiling point.
Sensitivity to acidic or basic conditions.If using silica gel chromatography (which is slightly acidic), consider neutralizing it by pre-treating with a base like triethylamine. Alternatively, use a neutral stationary phase like alumina.

Frequently Asked Questions (FAQs)

Q1: What is the most likely synthetic route for this compound that I should consider when troubleshooting impurities?

A1: A common and logical synthetic route is the nucleophilic aromatic substitution of a suitable chlorinated precursor, such as 1,2,3-trichlorobenzene or 2,6-dichlorotoluene, with a methylthiolating agent like sodium thiomethoxide. Impurities often arise from this reaction, including unreacted starting materials, isomeric products, and over-substitution products.

Q2: What are the expected physical properties of this compound?

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: For purity assessment, a combination of techniques is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify any structural isomers or major impurities.

  • High-Performance Liquid Chromatography (HPLC): To quantify purity and separate non-volatile impurities.

Q4: Can I use recrystallization to purify this compound?

A4: Recrystallization can be an effective purification method if the compound is a solid at room temperature and a suitable solvent can be found. The choice of solvent is critical and should be determined experimentally. A good recrystallization solvent will dissolve the compound when hot but not when cold, while impurities will either remain soluble or insoluble at all temperatures.

Q5: Are there any specific safety precautions I should take when handling this compound and its precursors?

A5: Yes. Chlorinated aromatic compounds and sulfur-containing reagents should be handled with care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for all chemicals used in the synthesis and purification process.

Experimental Protocols

A detailed experimental protocol for the purification of a crude reaction mixture containing this compound is provided below. This protocol assumes a starting crude product obtained from a nucleophilic aromatic substitution reaction.

Protocol: Purification by Column Chromatography

  • Preparation of the Crude Sample: Dissolve the crude product in a minimal amount of a suitable solvent, such as dichloromethane or toluene. If the crude product contains insoluble materials, filter them off before loading onto the column.

  • Column Packing:

    • Select a glass column of appropriate size based on the amount of crude material.

    • Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexanes and ethyl acetate).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.

  • Loading the Sample:

    • Carefully add the dissolved crude sample to the top of the silica gel bed.

    • Allow the sample to absorb completely into the silica gel.

  • Elution:

    • Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to separate compounds with different polarities.

    • Collect fractions in separate test tubes or flasks.

  • Fraction Analysis:

    • Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the desired product.

    • Pool the pure fractions containing this compound.

  • Solvent Removal:

    • Remove the solvent from the pooled fractions using a rotary evaporator.

    • Place the resulting product under high vacuum to remove any residual solvent.

  • Purity Confirmation:

    • Confirm the purity of the final product using analytical techniques such as GC-MS, NMR, and HPLC.

Visualizations

Troubleshooting_Purification_Workflow start Crude this compound check_purity Assess Purity (TLC, GC-MS) start->check_purity is_pure Purity > 95%? check_purity->is_pure end_product Pure Product is_pure->end_product Yes purification_step Select Purification Method is_pure->purification_step No column_chromatography Column Chromatography purification_step->column_chromatography recrystallization Recrystallization purification_step->recrystallization distillation Vacuum Distillation purification_step->distillation reassess_purity Re-assess Purity column_chromatography->reassess_purity recrystallization->reassess_purity distillation->reassess_purity reassess_purity->is_pure

Caption: A workflow diagram for troubleshooting the purification of this compound.

stability issues of 3,5-Dichloro-2-methylthioanisole under reaction conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3,5-Dichloro-2-methylthioanisole under various reaction conditions. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound that may be susceptible to reaction instability?

A1: The main functional groups of concern are the methylthio (-SMe) group and the chloro (-Cl) substituents on the aromatic ring. The methylthio group is susceptible to oxidation, while the chloro groups can potentially undergo nucleophilic aromatic substitution.

Q2: Is this compound sensitive to acidic or basic conditions?

A2: While aryl sulfides and polychlorinated benzenes generally exhibit stability across a range of pH values, extreme acidic or basic conditions may promote side reactions. Strong bases can facilitate nucleophilic aromatic substitution of the chlorine atoms, particularly at elevated temperatures. Strong acids, in conjunction with an oxidizing agent, could promote oxidation of the methylthio group.

Q3: Can the methylthio group be unintentionally modified during a reaction?

A3: Yes. The sulfur atom in the methylthio group is nucleophilic and can be oxidized to a sulfoxide (-SOCH₃) or a sulfone (-SO₂CH₃) in the presence of oxidizing agents.[1][2][3][4][5] Care should be taken when using reagents such as hydrogen peroxide, peroxy acids (e.g., m-CPBA), or other strong oxidants.

Q4: Are the chloro substituents reactive?

A4: The chlorine atoms on the aromatic ring are generally stable. However, they can be susceptible to nucleophilic aromatic substitution (SNAr) under certain conditions, such as in the presence of strong nucleophiles and at elevated temperatures.[6][7][8] The presence of other electron-withdrawing groups on the ring can activate the chlorine atoms towards substitution.

Troubleshooting Guides

Issue 1: Formation of Unexpected Byproducts - Suspected Oxidation of the Methylthio Group

Symptoms:

  • Appearance of new, more polar spots on TLC analysis.

  • Mass spectrometry data indicating an increase in mass of 16 amu (sulfoxide) or 32 amu (sulfone) compared to the starting material or expected product.

  • Changes in the aromatic region of the ¹H NMR spectrum due to the electronic effect of the oxidized sulfur group.

Possible Causes:

  • Presence of an intentional or unintentional oxidizing agent in the reaction mixture.

  • Exposure to air (oxygen) at elevated temperatures for prolonged periods, especially in the presence of a metal catalyst.

Solutions:

  • Reaction Setup: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation.

  • Reagent Purity: Use purified reagents and solvents to eliminate trace oxidizing impurities.

  • Temperature Control: Avoid unnecessarily high reaction temperatures.

  • Selective Reagents: If an oxidation is intended elsewhere in the molecule, choose a reagent known for its selectivity.

Issue 2: Unwanted Substitution of a Chlorine Atom

Symptoms:

  • Mass spectrometry data showing a mass corresponding to the displacement of a chlorine atom by a nucleophile present in the reaction mixture (e.g., -OH, -OR, -NHR).

  • Changes in the substitution pattern observed in the ¹H or ¹³C NMR spectrum.

Possible Causes:

  • Use of strong nucleophiles (e.g., alkoxides, amides) in the reaction.

  • High reaction temperatures that can promote SNAr reactions.

  • Activation of the aromatic ring by other electron-withdrawing substituents.

Solutions:

  • Nucleophile Choice: If possible, use a weaker or more sterically hindered nucleophile.

  • Temperature Reduction: Perform the reaction at the lowest effective temperature.

  • Protecting Groups: If the nucleophilic substitution is a persistent issue, consider if a protecting group strategy is applicable to temporarily modify the electronic nature of the ring.

Potential Side Reactions and Stability Data

Reaction Type Reagents/Conditions Potential Products Notes
Oxidation Oxidizing agents (H₂O₂, m-CPBA, etc.)3,5-Dichloro-2-(methylsulfinyl)anisole (Sulfoxide)3,5-Dichloro-2-(methylsulfonyl)anisole (Sulfone)The extent of oxidation depends on the strength of the oxidant and reaction conditions.[3]
Nucleophilic Aromatic Substitution (SNAr) Strong nucleophiles (e.g., NaOMe, KNH₂) at elevated temperaturesSubstitution of one or both chlorine atomsReactivity is enhanced by electron-withdrawing groups on the ring.[8]
C-S Bond Cleavage Strong reducing agents or specific catalytic systems (e.g., Ni-catalyzed Grignard reactions)2,4-Dichlorophenol or related compoundsGenerally requires harsh conditions.[9]

Experimental Protocols (Cited from Literature for Analogous Systems)

Protocol 1: General Procedure for Selective Oxidation of an Aryl Methyl Sulfide to a Sulfoxide [3]

This protocol describes the selective oxidation of sulfides to sulfoxides using hydrogen peroxide in glacial acetic acid, which is a transition-metal-free and mild method.

  • Dissolve the aryl methyl sulfide (2 mmol) in glacial acetic acid (2 mL).

  • Slowly add hydrogen peroxide (8 mmol, 30% aqueous solution) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the resulting solution with aqueous NaOH (4 M).

  • Extract the product with a suitable organic solvent (e.g., CH₂Cl₂).

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield the sulfoxide.

Visualizing Potential Degradation Pathways

The following diagrams illustrate the potential degradation pathways for this compound under specific reaction conditions.

Oxidation_Pathway start This compound sulfoxide 3,5-Dichloro-2-(methylsulfinyl)anisole (Sulfoxide) start->sulfoxide [O] sulfone 3,5-Dichloro-2-(methylsulfonyl)anisole (Sulfone) sulfoxide->sulfone [O]

Caption: Oxidation pathway of the methylthio group.

SNAr_Pathway start This compound intermediate Meisenheimer Complex (Anionic Intermediate) start->intermediate + Nu⁻ product Substitution Product intermediate->product - Cl⁻

Caption: General mechanism for nucleophilic aromatic substitution (SNAr).

References

common pitfalls in handling 3,5-Dichloro-2-methylthioanisole

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The information provided is for guidance only and should be used in conjunction with a comprehensive understanding of the user's specific experimental context. All procedures should be conducted in a controlled laboratory setting by trained professionals.

Frequently Asked Questions (FAQs)

Q1: What is 3,5-Dichloro-2-methylthioanisole and what are its primary applications?

A1: this compound, also known as 1,3-dichloro-2-methyl-5-(methylthio)benzene, is a halogenated aromatic thioether. Compounds of this class are often used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Their utility stems from the reactivity of the chloro and methylthio groups, which can be modified to build more complex molecular architectures.

Q2: What are the main safety hazards associated with this compound?

A2: While specific data for this compound is limited, related compounds like 3,5-Dichlorothioanisole are known to cause skin and serious eye irritation.[1][2] It is also harmful if swallowed or inhaled.[3] Due to the presence of sulfur, it may have a strong, unpleasant odor.[2][4] It is crucial to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE).[3][5]

Q3: How should I properly store this compound?

A3: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[4] Keep it away from heat, sparks, and open flames as it may be combustible.[5] It should be stored away from strong oxidizing agents and incompatible materials such as acids and acid chlorides.[6]

Q4: What should I do in case of accidental exposure?

A4:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and seek medical attention if irritation persists.[4][6]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4][5]

Q5: How should I dispose of waste containing this compound?

A5: Dispose of the compound and its container in accordance with local, regional, and national regulations. It should be treated as hazardous waste and disposed of at an approved waste disposal plant.[4][5] Do not allow it to enter drains or waterways as it is toxic to aquatic life with long-lasting effects.[3][5]

Troubleshooting Guides

This section addresses common issues that may arise during the handling and use of this compound in experimental settings.

Issue 1: Low or No Reaction Yield

Possible Cause Troubleshooting Step
Poor reagent quality Ensure the purity of this compound and other reactants using appropriate analytical techniques (e.g., NMR, GC-MS) before use.
Incorrect reaction conditions Optimize reaction parameters such as temperature, reaction time, and solvent. For nucleophilic substitution reactions, ensure the base is strong enough to deprotonate the nucleophile if required.[7]
Presence of moisture or oxygen If using air- or moisture-sensitive reagents, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Catalyst deactivation In metal-catalyzed reactions, ensure the catalyst and ligands are handled under inert conditions to prevent deactivation.[6]

Issue 2: Formation of Impurities or Side Products

Possible Cause Troubleshooting Step
Side reactions Over-oxidation of the thioether to sulfoxide or sulfone can occur.[7] Use a milder oxidizing agent or control the stoichiometry carefully. In substitution reactions, diarylation or other side products may form. Adjust the stoichiometry of the reactants.
Decomposition of the starting material or product Analyze the stability of the compound under the reaction conditions. It may be necessary to use milder conditions or protect certain functional groups.
Cross-contamination Ensure all glassware is thoroughly cleaned and dried before use. Use fresh, high-purity solvents and reagents.

Issue 3: Difficulty in Product Purification

| Possible Cause | Troubleshooting Step | | Similar polarity of product and impurities | Utilize a different purification technique. If column chromatography is ineffective, consider recrystallization, distillation, or preparative HPLC. | | Product instability on silica gel | If the product is sensitive to acidic conditions, consider using neutral or basic alumina for chromatography, or use a different purification method. | | Incomplete removal of solvent | Use a high-vacuum pump to remove residual solvent. For high-boiling point solvents, consider azeotropic distillation with a lower-boiling point solvent. |

Data Presentation

Physical and Chemical Properties of 3,5-Dichlorothioanisole (a related compound)

PropertyValueReference
Molecular Formula C₇H₆Cl₂S[2]
Molecular Weight 193.09 g/mol [2]
Appearance White to yellow liquid[8]
Melting Point 170-171 °C (in benzene)[2]
Boiling Point 262-263 °C[2]
Density 1.349 g/mL at 25 °C[2]
Refractive Index n20/D 1.613[2]
Flash Point >230 °F (>110 °C)[2]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of an Aryl Thioether (Illustrative)

This protocol is a general illustration of a metal-catalyzed C-S cross-coupling reaction and should be adapted for the specific synthesis of this compound.

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 eq), thiol (1.2 eq), a palladium or copper catalyst (e.g., Pd(OAc)₂, CuI; 0.05 eq), a suitable ligand (e.g., Xantphos, BINAP; 0.1 eq), and a base (e.g., Cs₂CO₃, K₃PO₄; 2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, dioxane) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (monitor by TLC or GC-MS).

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Analytical Characterization by GC-MS (General)

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC-MS instrument.

  • Gas Chromatography: The sample is vaporized and separated on a capillary column (e.g., HP-5). A typical temperature program starts at a low temperature and ramps up to a higher temperature to elute all components.

  • Mass Spectrometry: As components elute from the GC column, they are ionized (e.g., by electron ionization) and the resulting fragments are detected by the mass spectrometer, providing a mass spectrum for each component.

  • Data Analysis: The retention time from the chromatogram and the fragmentation pattern from the mass spectrum are used to identify and quantify the components of the mixture.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_analysis Analysis reagents Reagents & Catalyst reaction Reaction under Inert Atmosphere reagents->reaction extraction Extraction & Washing reaction->extraction drying Drying & Concentration extraction->drying chromatography Column Chromatography drying->chromatography gcms GC-MS chromatography->gcms nmr NMR chromatography->nmr

Caption: General experimental workflow for the synthesis and analysis of this compound.

troubleshooting_logic start Experiment Start check_yield Check Yield start->check_yield low_yield Low/No Yield check_yield->low_yield No good_yield Acceptable Yield check_yield->good_yield Yes troubleshoot_yield Troubleshoot Yield: - Reagent Quality - Reaction Conditions - Inert Atmosphere low_yield->troubleshoot_yield check_purity Check Purity good_yield->check_purity impure Impurities Present check_purity->impure No pure Pure Product check_purity->pure Yes troubleshoot_purity Troubleshoot Purity: - Side Reactions - Decomposition - Purification Method impure->troubleshoot_purity end Experiment Complete pure->end

References

Technical Support Center: Purification of 3,5-Dichloro-2-methylthioanisole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3,5-Dichloro-2-methylthioanisole.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities can arise from the synthetic route used. Based on typical syntheses of related chlorinated and thioanisole compounds, potential impurities include:

  • Unreacted Starting Materials: Such as 2,6-dichlorotoluene or other precursors.

  • Isomeric Byproducts: Regioisomers formed during chlorination, for example, 3,5-Dichloro-4-methylthioanisole or 2,4-Dichloro-6-methylthioanisole.

  • Over- or Under-chlorinated Species: Compounds with more or fewer than two chlorine atoms.

  • Oxidation Products: The methylthio group (-SCH₃) can be oxidized to the corresponding sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃).

  • Residual Reagents and Solvents: Leftover reagents, catalysts, and solvents from the synthesis.

Q2: What analytical techniques are recommended for assessing the purity of this compound?

A2: High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques for determining the purity and identifying impurities.[1][2] For a quick qualitative assessment, thin-layer chromatography (TLC) is a valuable tool.[3][4] Nuclear magnetic resonance (NMR) spectroscopy can be used to confirm the structure of the desired product and identify major impurities.

Q3: What are the primary methods for purifying this compound?

A3: The two most common and effective purification techniques for this type of compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities, as well as the scale of the purification.

Q4: How do I choose a suitable solvent for recrystallization?

A4: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[5][6] The impurities should either be insoluble in the hot solvent or remain soluble at low temperatures. For chlorinated aromatic compounds, common solvent systems to screen include hexanes/ethyl acetate, toluene, or ethanol/water mixtures.[7]

Troubleshooting Guides

Recrystallization Issues
IssuePossible Cause(s)Suggested Solution(s)
Oiling Out The boiling point of the solvent is higher than the melting point of the compound. The compound is too soluble in the chosen solvent.Use a lower-boiling point solvent. Use a less polar solvent or a solvent mixture.
No Crystal Formation The solution is not sufficiently saturated. The cooling process is too rapid.Evaporate some of the solvent to increase concentration. Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound.
Poor Recovery Too much solvent was used. The compound has significant solubility in the cold solvent. Crystals were lost during filtration.Concentrate the solution before cooling. Cool the solution for a longer period or at a lower temperature. Ensure a proper filtration setup (e.g., Büchner funnel with appropriate filter paper).
Impurities in Crystals The cooling process was too fast, trapping impurities. The chosen solvent does not effectively separate the impurities.Allow for slow cooling to promote the formation of a pure crystal lattice. Wash the collected crystals with a small amount of cold, fresh solvent. Consider a different recrystallization solvent or switch to column chromatography.
Column Chromatography Issues
IssuePossible Cause(s)Suggested Solution(s)
Poor Separation The solvent system (eluent) is too polar or not polar enough. The column was not packed properly (channeling). The column was overloaded with the crude sample.Optimize the eluent system using thin-layer chromatography (TLC) beforehand to achieve a target Rf of 0.2-0.4 for the desired compound and good separation from impurities.[1] Ensure the column is packed uniformly without air bubbles. Use an appropriate amount of silica gel for the amount of sample to be purified (typically a 30:1 to 100:1 ratio of silica to sample by weight).
Compound Stuck on Column The eluent is not polar enough to elute the compound. The compound is interacting too strongly with the silica gel (e.g., acidic or basic compounds).Gradually increase the polarity of the eluent. If the compound is acidic or basic, consider adding a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds).[8]
Cracked or Dry Column The solvent level dropped below the top of the stationary phase.This is often irreversible for the current separation. The column will need to be repacked. Always maintain the solvent level above the silica gel.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In separate test tubes, test the solubility of a small amount of the crude material in various solvents (e.g., hexanes, ethyl acetate, toluene, ethanol, and mixtures thereof) at room and elevated temperatures to identify a suitable solvent or solvent pair.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Column Chromatography of this compound
  • Eluent Selection: Using TLC, determine an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation between the desired product and impurities. The target Rf value for the product should be around 0.3.

  • Column Packing: Prepare a chromatography column with silica gel, ensuring it is packed uniformly without any cracks or air bubbles. Equilibrate the column by running the chosen eluent through it.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully load the sample onto the top of the column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate. The polarity of the eluent can be gradually increased if necessary to elute compounds with lower Rf values.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

G cluster_start Start: Crude Product Analysis cluster_decision1 Initial Purity Assessment cluster_purification Purification Strategy cluster_decision2 Post-Purification Check cluster_end Outcome start Analyze crude product by TLC/HPLC/GC-MS purity_check Purity > 98%? start->purity_check recrystallization Attempt Recrystallization purity_check->recrystallization No end_pure Pure Product Obtained purity_check->end_pure Yes recryst_success Recrystallization Successful? recrystallization->recryst_success column_chromatography Perform Column Chromatography column_success Chromatography Successful? column_chromatography->column_success recryst_success->column_chromatography No recryst_success->end_pure Yes column_success->end_pure Yes end_impure Further Purification Needed column_success->end_impure No

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: 3,5-Dichloro-2-methylthioanisole

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3,5-Dichloro-2-methylthioanisole. This guide provides troubleshooting advice and answers to frequently asked questions regarding the handling, reactivity, and potential experimental challenges associated with this compound.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound, providing step-by-step guidance to identify and resolve them.

Guide 1: Formation of Unexpected Polar Byproducts

Issue: During a reaction, you observe the consumption of your starting material, accompanied by the appearance of one or two new, more polar spots on your TLC plate. Your mass spectrometry data shows unexpected masses corresponding to the addition of one or two oxygen atoms.

Possible Cause: The thioether moiety of this compound is susceptible to oxidation, leading to the formation of the corresponding sulfoxide and/or sulfone. This can occur if your reaction conditions involve oxidizing agents, or even through prolonged exposure to atmospheric oxygen, especially in the presence of light or metal catalysts.

Troubleshooting Workflow

G cluster_0 Problem Identification cluster_1 Confirmation & Resolution A Unexpected polar byproduct observed (e.g., on TLC) B Analyze crude reaction mixture by LC-MS A->B C Check for masses corresponding to: [M+16] (Sulfoxide) [M+32] (Sulfone) B->C D Masses match [M+16] or [M+32]? C->D E Diagnosis: Thioether Oxidation D->E  Yes F Review other possibilities (e.g., hydrolysis, side reactions) D->F  No G Implement Preventative Measures: - Use degassed solvents - Run reaction under inert atmosphere (N2/Ar) - Avoid strong oxidizing agents E->G

Caption: Troubleshooting workflow for identifying thioether oxidation.

Experimental Protocols

  • Protocol 1.1: Confirming Oxidation via ¹H NMR Spectroscopy

    • Isolate the unexpected byproduct using column chromatography or preparative TLC.

    • Dissolve the purified sample in a deuterated solvent (e.g., CDCl₃).

    • Acquire a ¹H NMR spectrum.

    • Compare the chemical shift of the methylthio (-SMe) protons to your starting material. A downfield shift is indicative of oxidation.

  • Protocol 1.2: Preventing Unwanted Oxidation

    • Before adding reagents, degas your solvent by bubbling an inert gas (N₂ or Argon) through it for 15-30 minutes.

    • Assemble your reaction glassware and flame-dry it under vacuum to remove moisture and adsorbed oxygen.

    • Maintain a positive pressure of inert gas throughout the entire reaction and work-up procedure.

    • If possible, choose reagents that are not strong oxidants. If an oxidant is required for another part of the molecule, consider using a protecting group strategy for the thioether.

Data Presentation: ¹H NMR Chemical Shifts

CompoundFunctional GroupExpected Chemical Shift (δ, ppm)
This compound-S-CH₃2.4 - 2.5
3,5-Dichloro-2-methylsulfinylanisole-SO-CH₃2.7 - 2.9
3,5-Dichloro-2-methylsulfonylanisole-SO₂-CH₃3.0 - 3.3
Guide 2: Unwanted Substitution of a Chlorine Atom

Issue: You are running a reaction with a strong nucleophile (e.g., an amine, alkoxide, or thiol) intending to modify another part of the molecule, but you isolate a product where one of the chloro groups has been replaced by the nucleophile.

Possible Cause: Aryl halides with electron-withdrawing substituents are activated towards Nucleophilic Aromatic Substitution (SₙAr).[1] Although the methylthio group is weakly activating, the two chloro groups are strongly electron-withdrawing, making the aromatic ring susceptible to attack by strong nucleophiles. The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][2]

Signaling Pathway: SₙAr Mechanism

sn_ar_pathway reactant This compound + Nu⁻ intermediate Meisenheimer Complex (Resonance Stabilized Anion) reactant->intermediate Addition of Nucleophile product Substituted Product + Cl⁻ intermediate->product Elimination of Leaving Group (Cl⁻)

References

Technical Support Center: Scaling Up 3,5-Dichloro-2-methylthioanisole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 3,5-Dichloro-2-methylthioanisole. The information provided is based on general principles of chemical synthesis and scale-up for analogous chlorination reactions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction.- Increase reaction time. - Increase reaction temperature gradually, monitoring for side products. - Ensure stoichiometric amounts of chlorinating agent are used.
Substrate degradation.- Lower the reaction temperature. - Use a milder chlorinating agent.
Product loss during workup.- Optimize extraction and purification steps. - Ensure proper pH adjustment during aqueous washes.
Formation of Isomeric Byproducts (e.g., other dichlorinated isomers, monochlorinated species) Poor regioselectivity of the chlorination reaction.- Screen different chlorinating agents (e.g., SO₂Cl₂, Cl₂, N-chlorosuccinimide). - Optimize reaction temperature; lower temperatures often favor higher selectivity. - Investigate the use of a catalyst to direct chlorination.
Over-chlorination or under-chlorination.- Carefully control the stoichiometry of the chlorinating agent. - Monitor the reaction progress closely using techniques like GC-MS or HPLC.
Formation of Oxidized Byproducts (e.g., sulfoxide, sulfone) The methylthio group is sensitive to oxidation by some chlorinating agents.- Use a chlorinating agent that is less oxidizing. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation.
Runaway Reaction / Poor Temperature Control during Scale-Up Exothermic nature of the chlorination reaction.[1][2]- Ensure adequate cooling capacity for the reactor. - Use a semi-batch process where the chlorinating agent is added slowly to control the rate of heat generation.[2] - Dilute the reaction mixture to increase the heat capacity of the system.
Inefficient heat transfer at a larger scale.[2]- Use a reactor with a high surface area-to-volume ratio. - Ensure efficient stirring to improve heat distribution.
Gas Evolution and Pressure Build-up (e.g., HCl) Formation of gaseous byproducts from the chlorination reaction.[1]- Ensure the reactor is equipped with an adequate venting system and a scrubber to neutralize acidic gases. - Add reagents slowly to control the rate of gas evolution.
Difficulty in Product Purification Presence of closely-related impurities.- Optimize the crystallization or distillation conditions. - Consider using column chromatography for purification at the lab scale to identify optimal solvent systems for larger-scale separation.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the chlorination of 2-methylthioanisole?

A1: The primary safety concerns include:

  • Thermal Runaway: Chlorination reactions are often exothermic.[1] Poor heat dissipation at a larger scale can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction.[2]

  • Gas Phase Explosions: Mixing chlorine with organic vapors can create explosive mixtures.[1] It is crucial to control the headspace atmosphere of the reactor.

  • Hazardous Byproducts: The reaction can produce corrosive hydrogen chloride (HCl) gas, which requires proper scrubbing.[1]

  • Formation of Unstable Compounds: The presence of nitrogen-containing compounds could potentially lead to the formation of unstable chlorinated species.[1]

Q2: How can I improve the regioselectivity of the dichlorination to favor the 3,5-isomer?

A2: Improving regioselectivity can be approached by:

  • Catalyst Selection: While specific catalysts for this transformation are not readily found in the provided search results, the use of Lewis acids or specific sulfur-containing catalysts has been shown to direct chlorination in other aromatic systems.[3]

  • Chlorinating Agent: Different chlorinating agents exhibit different selectivities. A systematic screen of reagents like sulfuryl chloride, N-chlorosuccinimide, and chlorine gas under various conditions is recommended.

  • Reaction Conditions: Lowering the reaction temperature can often enhance selectivity by favoring the thermodynamically more stable product and reducing the rate of competing side reactions.

Q3: What analytical techniques are recommended for monitoring the reaction progress and product purity?

A3: Recommended analytical techniques include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for monitoring the disappearance of starting material and the appearance of products and byproducts, providing both retention time and mass spectral data for identification.

  • High-Performance Liquid Chromatography (HPLC): Useful for non-volatile compounds and for quantitative analysis of the reaction mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural elucidation of the final product and major impurities.

Experimental Protocols

Note: The following protocols are generalized and should be optimized for specific laboratory conditions and scales. A thorough risk assessment should be conducted before any experiment.[4]

Protocol 1: Laboratory-Scale Synthesis of this compound

  • Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to a gas scrubber containing a sodium hydroxide solution.

  • Reagents: Charge the flask with 2-methylthioanisole and a suitable solvent (e.g., dichloromethane or carbon tetrachloride).

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

  • Reagent Addition: Slowly add a solution of the chlorinating agent (e.g., sulfuryl chloride in the same solvent) to the dropping funnel and add it dropwise to the reaction mixture while maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by GC-MS or TLC.

  • Quenching: Once the reaction is complete, slowly quench the reaction by adding a cold aqueous solution of a reducing agent (e.g., sodium sulfite) to destroy any excess chlorinating agent.

  • Workup: Separate the organic layer, wash it with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or recrystallization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Reactor Setup reagents 2. Charge Reagents setup->reagents cooling 3. Cool Mixture reagents->cooling addition 4. Add Chlorinating Agent cooling->addition monitoring 5. Monitor Progress addition->monitoring quenching 6. Quench Reaction monitoring->quenching extraction 7. Extraction & Washing quenching->extraction purification 8. Purify Product extraction->purification

Caption: Experimental workflow for the laboratory synthesis of this compound.

troubleshooting_logic cluster_solutions_yield Low Yield Solutions cluster_solutions_byproducts Byproduct Solutions cluster_solutions_runaway Runaway Reaction Solutions start Problem Encountered low_yield Low Yield start->low_yield byproducts Byproduct Formation start->byproducts runaway Runaway Reaction start->runaway incomplete Adjust Time/Temp low_yield->incomplete degradation Milder Conditions low_yield->degradation loss Optimize Workup low_yield->loss selectivity Screen Reagents/Catalysts byproducts->selectivity stoichiometry Control Stoichiometry byproducts->stoichiometry oxidation Inert Atmosphere byproducts->oxidation cooling Improve Cooling runaway->cooling addition_rate Slow Reagent Addition runaway->addition_rate dilution Dilute Reaction runaway->dilution

Caption: Troubleshooting logic for common issues in the synthesis of this compound.

References

Technical Support Center: Characterization of 3,5-Dichloro-2-methylthioanisole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dichloro-2-methylthioanisole and its derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the characterization of this compound derivatives using common analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Question: Why does my ¹H NMR spectrum of a this compound derivative show complex and overlapping aromatic signals?

Answer: The substitution pattern of this compound derivatives can lead to complex splitting patterns in the aromatic region (typically δ 6.5-8.0 ppm).[1] The chlorine and methylthio groups influence the electron density of the aromatic ring, affecting the chemical shifts of the aromatic protons.[2][3] Depending on the other substituents, the protons on the aromatic ring may have very similar chemical shifts, leading to overlapping multiplets that are difficult to interpret. Long-range coupling (meta or 4-bond coupling) can also contribute to the complexity of the signals, although the coupling constants are typically small.[4]

Troubleshooting Steps:

  • Increase Spectrometer Field Strength: If available, acquiring the spectrum on a higher field instrument (e.g., 500 or 600 MHz) can increase the dispersion of the signals, potentially resolving the overlapping multiplets.

  • 2D NMR Spectroscopy: Perform a COSY (Correlation Spectroscopy) experiment to identify which protons are coupled to each other. An HSQC (Heteronuclear Single Quantum Coherence) experiment can help to assign protons to their corresponding carbons.

  • Solvent Effects: Try acquiring the spectrum in a different deuterated solvent. The change in solvent polarity can sometimes induce small changes in chemical shifts, which may be sufficient to resolve overlapping signals.

  • Simulation: Use NMR prediction software to simulate the expected spectrum. This can provide a starting point for interpreting the complex splitting patterns.

Question: The integration of my methylthio (-SCH₃) peak is not what I expect. What could be the cause?

Answer: An incorrect integration value for the methylthio singlet can be due to several factors:

  • Impurity: The presence of an impurity with a signal in the same region as the -SCH₃ peak (typically δ 2.0-3.0 ppm) can lead to an artificially high integration.[1]

  • Baseline Distortion: A poor baseline correction can lead to inaccurate integration.

  • Relaxation Delay (d1): If the relaxation delay is too short, protons that relax slowly may not fully return to equilibrium before the next pulse, leading to lower signal intensity and inaccurate integration.

Troubleshooting Steps:

  • Check for Impurities: Carefully examine the spectrum for other unexpected peaks. An expanded view of the upfield region can help to identify small impurity signals. Consider running a quick chromatography (e.g., TLC or fast LC-MS) to check the purity of your sample.

  • Optimize Phasing and Baseline Correction: Manually re-process the spectrum to ensure proper phasing and a flat baseline across the entire spectrum.

  • Increase Relaxation Delay: Increase the relaxation delay (d1) in your acquisition parameters to ensure full relaxation of all protons. A common starting point is 5 times the longest T1 value.

Mass Spectrometry (MS)

Question: I am not observing the expected molecular ion peak (M⁺) for my this compound derivative in the mass spectrum. Why?

Answer: The absence or low intensity of the molecular ion peak can be a characteristic of certain classes of compounds, especially under electron ionization (EI) conditions. For halogenated compounds, fragmentation can be extensive.[5] The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments (M, M+2, M+4 peaks).

Troubleshooting Steps:

  • Use a Softer Ionization Technique: If using EI, switch to a softer ionization method such as Chemical Ionization (CI) or Electrospray Ionization (ESI). These techniques impart less energy to the molecule, increasing the likelihood of observing the molecular ion or a protonated molecule ([M+H]⁺).

  • Check for Isotopic Pattern: Even if the M⁺ peak is weak, look for the characteristic isotopic pattern of two chlorine atoms. The relative intensities of the M, M+2, and M+4 peaks should be approximately 9:6:1.

  • Analyze Fragmentation Pattern: The fragmentation pattern can provide valuable structural information. Look for characteristic losses, such as the loss of a methyl group (-15 Da), a chlorine atom (-35/37 Da), or a methylthio group (-47 Da).

Question: My mass spectrum shows a complex fragmentation pattern that is difficult to interpret. What are the expected fragmentation pathways for a this compound derivative?

Answer: The fragmentation of halogenated thioanisoles can be complex. Common fragmentation pathways include:

  • Alpha-Cleavage: Cleavage of the bond between the aromatic ring and the sulfur atom, or the sulfur and the methyl group.

  • Loss of Halogen: Elimination of one or both chlorine atoms.

  • Rearrangements: More complex rearrangements can occur, leading to a variety of fragment ions.

Expected Fragments:

Fragment IonDescription
[M - CH₃]⁺Loss of a methyl radical from the methylthio group.
[M - Cl]⁺Loss of a chlorine radical.
[M - SCH₃]⁺Loss of a methylthio radical.
[C₆H₂Cl₂S]⁺Fragment corresponding to the dichlorothiophenol radical cation.
High-Performance Liquid Chromatography (HPLC)

Question: I am having difficulty obtaining good peak shape and resolution for my this compound derivative in reverse-phase HPLC. What can I do?

Answer: Poor peak shape (e.g., tailing or fronting) and inadequate resolution are common issues in HPLC. For chlorinated aromatic compounds, which can be quite hydrophobic, careful method development is crucial.

Troubleshooting Steps:

  • Optimize Mobile Phase Composition:

    • Solvent Strength: Adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to water. Increasing the organic content will decrease the retention time.

    • Solvent Type: Try a different organic modifier. For example, if you are using acetonitrile, try methanol, or vice versa.

    • Additives: The addition of a small amount of an acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase can often improve peak shape, especially for compounds with acidic or basic functionalities.

  • Change Stationary Phase: If optimizing the mobile phase is not sufficient, consider a different column chemistry. A column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) can offer different selectivity and potentially better resolution.

  • Adjust Flow Rate and Temperature:

    • Flow Rate: Decreasing the flow rate can sometimes improve resolution, but will increase the run time.

    • Temperature: Increasing the column temperature can decrease viscosity and improve efficiency, often leading to sharper peaks and shorter retention times.

Frequently Asked Questions (FAQs)

Q1: What are the typical ¹H NMR chemical shifts for the aromatic protons of this compound?

A1: The exact chemical shifts will depend on the specific derivative, but for the parent compound, the aromatic protons are expected to appear in the range of δ 7.0 - 7.5 ppm. The proton between the two chlorine atoms (at position 4) will likely be a singlet, while the proton at position 6 will also be a singlet.

Q2: How can I confirm the presence of the two chlorine atoms in my molecule?

A2: The most definitive way to confirm the presence of two chlorine atoms is through mass spectrometry. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic cluster of peaks for the molecular ion and any chlorine-containing fragments. For an ion with two chlorine atoms, you should observe peaks at M, M+2, and M+4 with relative intensities of approximately 9:6:1.

Q3: Are there any common impurities I should be aware of during the synthesis of this compound derivatives?

A3: Common impurities can include starting materials, over-alkylated or over-chlorinated byproducts, and regioisomers. For example, if the starting material is a dichlorothiophenol, you might have residual unreacted thiophenol. It is also possible to have isomers with different substitution patterns on the aromatic ring. These impurities can often be detected by a combination of NMR, MS, and HPLC.

Q4: What is the best way to purify this compound derivatives?

A4: Column chromatography on silica gel is a common and effective method for purifying these compounds. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically a good starting point. The exact ratio will need to be optimized based on the polarity of your specific derivative. Recrystallization can also be an effective purification technique if a suitable solvent is found.

Experimental Protocols

¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup:

    • Tune and shim the spectrometer.

    • Set the acquisition parameters:

      • Pulse sequence: Standard 1D proton.

      • Number of scans: 16-64 (depending on sample concentration).

      • Relaxation delay (d1): 1-5 seconds.

      • Acquisition time: 2-4 seconds.

  • Data Acquisition: Acquire the spectrum.

  • Data Processing:

    • Apply a Fourier transform.

    • Phase the spectrum.

    • Perform baseline correction.

    • Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm).

    • Integrate the peaks.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample (typically in a volatile solvent) into the mass spectrometer via a direct insertion probe or through a GC inlet.

  • Instrument Setup:

    • Set the ionization energy (typically 70 eV).

    • Set the mass range to be scanned (e.g., 50-500 m/z).

    • Set the source temperature (e.g., 200-250 °C).

  • Data Acquisition: Acquire the mass spectrum.

  • Data Analysis:

    • Identify the molecular ion peak (if present) and its isotopic pattern.

    • Analyze the fragmentation pattern to identify characteristic losses and fragment ions.

Reverse-Phase HPLC
  • Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter.

  • Instrument Setup:

    • Column: C18, 5 µm, 4.6 x 250 mm (or similar).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, a gradient from 50% B to 100% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the sample and record the chromatogram.

  • Method Optimization: Adjust the gradient, flow rate, and temperature as needed to achieve optimal separation and peak shape.

Visualizations

troubleshooting_workflow cluster_nmr NMR Troubleshooting start_nmr Complex Aromatic Signals q1_nmr Increase Field Strength start_nmr->q1_nmr Try First q2_nmr Run 2D NMR (COSY/HSQC) q1_nmr->q2_nmr If Unsuccessful q3_nmr Change Solvent q2_nmr->q3_nmr If Still Unclear end_nmr Resolved Spectrum q3_nmr->end_nmr Leads to

Caption: NMR troubleshooting workflow for complex aromatic signals.

hplc_optimization cluster_hplc HPLC Method Optimization start_hplc Poor Peak Shape / Resolution step1_hplc Adjust Mobile Phase Gradient start_hplc->step1_hplc step2_hplc Try Different Organic Solvent step1_hplc->step2_hplc If Needed step3_hplc Change Column Chemistry step2_hplc->step3_hplc If Needed step4_hplc Optimize Flow Rate & Temperature step3_hplc->step4_hplc Fine-tuning end_hplc Optimized Separation step4_hplc->end_hplc

Caption: Logical steps for HPLC method optimization.

References

Validation & Comparative

Comparison of Synthetic Routes for 3,5-Dichloro-2-methylthioanisole

Author: BenchChem Technical Support Team. Date: November 2025

Here is a comparison of potential synthesis routes for 3,5-Dichloro-2-methylthioanisole, tailored for researchers, scientists, and drug development professionals. This guide provides an objective comparison of plausible synthetic pathways, supported by available data and detailed experimental protocols.

The synthesis of this compound, a potentially valuable building block in medicinal chemistry and materials science, can be approached through several strategic pathways. This guide outlines two primary routes, beginning from either a nitrotoluene derivative (Route A) or an aniline precursor (Route B). Each route is evaluated based on the availability of starting materials, reaction yields, and the complexity of the synthetic steps involved.

Route A: Synthesis starting from 3,5-Dichlorotoluene

This route commences with the nitration of 3,5-dichlorotoluene, followed by reduction of the nitro group to an amine, and subsequent conversion of the amino group to the target methylthioether.

Logical Workflow for Route A

Route A A 3,5-Dichlorotoluene B 3,5-Dichloro-2-nitrotoluene A->B Nitration C 2-Amino-3,5-dichlorotoluene (3,5-Dichloro-2-methylaniline) B->C Reduction D 3,5-Dichloro-2-methylbenzenediazonium salt C->D Diazotization E This compound D->E Thiomethylation

Figure 1. Synthetic pathway for Route A.
Data Summary for Route A

StepReactionReagents & ConditionsYieldPurityReference
1Nitration3,5-Dichlorotoluene, Nitrating agent32% (for 2-nitro isomer)Isomeric mixture[1]
2Reduction3,5-Dichloro-2-nitrotoluene, Fe/HCl or Sn/MethanolHigh (general)Good[2][3]
3Diazotization2-Amino-3,5-dichlorotoluene, NaNO₂, HClHigh (general)Used in situ[4][5]
4ThiomethylationDiazonium salt, Dimethyl disulfide or Potassium methyl xanthateVariableVariable[6]
Experimental Protocols for Route A

Step 1: Nitration of 3,5-Dichlorotoluene

  • Procedure: To a solution of 3,5-dichlorotoluene in a suitable solvent (e.g., dichloroethane), a nitrating agent is added dropwise while maintaining the temperature between 0-60 °C. The reaction is then refluxed for 1.5-2.0 hours. After completion, the mixture is washed with a saturated sodium bicarbonate solution, and the organic solvent is evaporated. The product is isolated by crystallization.[1]

  • Note: This reaction produces a mixture of isomers, with the desired 3,5-dichloro-2-nitrotoluene being the minor product (32% yield) due to steric hindrance.[1] Separation of isomers would be required.

Step 2: Reduction of 3,5-Dichloro-2-nitrotoluene

  • Procedure: The nitro compound is reduced to the corresponding aniline using standard methods. A common laboratory-scale method involves reacting the nitro compound with tin (Sn) metal in the presence of methanol and hydrochloric acid.[2] Alternatively, iron powder in an acidic medium can be used.[2]

  • Work-up: After the reaction is complete, the mixture is neutralized, and the product is extracted with an organic solvent like diethyl ether or dichloromethane.

Step 3: Diazotization of 2-Amino-3,5-dichlorotoluene

  • Procedure: The synthesized 2-amino-3,5-dichlorotoluene is dissolved in an aqueous acidic solution (e.g., HCl) and cooled to 0-5 °C. A solution of sodium nitrite (NaNO₂) in water is then added dropwise, maintaining the low temperature to form the diazonium salt.[4][5] The completion of the reaction can be monitored using potassium iodide-starch paper.

Step 4: Thiomethylation of the Diazonium Salt

  • Procedure (Sandmeyer-type reaction): The cold diazonium salt solution is added to a solution of a methylthiolating agent. Potential reagents include dimethyl disulfide or the potassium salt of methyl xanthate. This reaction substitutes the diazonium group with a methylthio group.[6] The reaction mixture is typically warmed to room temperature or heated to drive the reaction to completion.

  • Work-up: The product is extracted with an organic solvent, washed, dried, and purified by chromatography or distillation.

Route B: Synthesis starting from an Aniline Derivative

This alternative route begins with a pre-functionalized aniline and introduces the chlorine atoms at a later stage. A plausible starting material is 2-amino-N-methylbenzamide.

Logical Workflow for Route B

Route B A Isatoic anhydride B 2-Amino-N-methylbenzamide A->B Reaction with Methylamine C 2-Amino-3,5-dichloro-N-methylbenzamide B->C Chlorination D Further modification to target molecule C->D Hypothetical steps

Figure 2. Potential synthetic pathway starting from an aniline derivative.
Data Summary for Route B

StepReactionReagents & ConditionsYieldPurityReference
1AmidationIsatoic anhydride, Methylamine solution, Isopropyl acetateGoodGood[7]
2Chlorination2-Amino-N-methylbenzamide, Trichloroisocyanuric acidGoodGood[7]
3Conversion2-Amino-3,5-dichloro-N-methylbenzamide to targetHypothetical--
Experimental Protocols for Route B

Step 1: Synthesis of 2-Amino-N-methylbenzamide

  • Procedure: Isatoic anhydride is dissolved in isopropyl acetate at room temperature. A 25% aqueous solution of methylamine is added dropwise, ensuring the temperature does not exceed 30 °C. The reaction is maintained at this temperature for 4 hours.[7]

  • Work-up: Water is added, and the layers are separated. The organic phase containing the product is carried forward.[7]

Step 2: Chlorination to 2-Amino-3,5-dichloro-N-methylbenzamide

  • Procedure: To the organic phase from the previous step, trichloroisocyanuric acid is slowly added. After the reaction is complete, the solvent is removed, and water is added. The pH is adjusted to 8-13, and the solid product is collected by filtration.[7]

Step 3: Conversion to this compound

  • Note: This step is hypothetical and would require multiple transformations, including the conversion of the amide group to a methyl group and the conversion of the amino group to a methylthio group as described in Route A. These additional steps add complexity and potential for yield loss, making this route less direct than Route A.

Comparison and Recommendation

Route A presents a more direct and plausible pathway to the target molecule, this compound. The primary challenge in this route is the low yield and formation of isomers during the initial nitration step.[1] However, the subsequent reduction and Sandmeyer-type reactions are generally reliable transformations.[2][4][6] Optimization of the nitration step or efficient separation of the desired isomer would be critical for the successful implementation of this route on a larger scale.

Route B , while utilizing a potentially high-yielding initial sequence, leads to an intermediate that is several synthetic steps away from the final product. The conversion of the N-methylbenzamide functionality to a toluene moiety is non-trivial and would likely involve harsh reaction conditions and multiple steps, significantly reducing the overall efficiency of the synthesis.

References

A Comparative Guide to the Reactivity of 3,5-Dichloro-2-methylthioanisole and Other Thioanisole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug discovery, the nuanced reactivity of substituted aromatic compounds is of paramount importance. This guide provides an objective comparison of 3,5-Dichloro-2-methylthioanisole with other thioanisole derivatives, supported by experimental data, to aid in the selection of appropriate substrates for various chemical transformations. We will delve into key reactions such as oxidation, palladium-catalyzed cross-coupling, and directed ortho-metalation, highlighting the influence of substitution patterns on reaction outcomes.

Executive Summary

Thioanisole and its derivatives are versatile building blocks in organic synthesis. The electronic properties of substituents on the aromatic ring significantly modulate the reactivity of the thioether moiety and the aromatic core. This guide focuses on comparing this compound, a molecule with two electron-withdrawing chlorine atoms, against thioanisoles with a single electron-withdrawing group (4-chlorothioanisole), an electron-donating group (4-methoxythioanisole), and the unsubstituted parent molecule.

Generally, electron-withdrawing groups decrease the electron density on the sulfur atom, making it less susceptible to oxidation but potentially activating the aromatic ring for nucleophilic aromatic substitution. Conversely, electron-donating groups enhance the nucleophilicity of the sulfur atom, facilitating oxidation, and activate the ring for electrophilic aromatic substitution. In palladium-catalyzed cross-coupling reactions, the nature and position of substituents affect the ease of oxidative addition and the overall reaction efficiency. For directed ortho-metalation, the directing ability of the thioether group can be influenced by other substituents on the ring.

Oxidation of Thioanisole Derivatives

The oxidation of thioanisoles to the corresponding sulfoxides and sulfones is a fundamental transformation in organic synthesis. The electron density at the sulfur atom, which is modulated by the substituents on the aromatic ring, plays a crucial role in determining the rate of oxidation.

Comparative Data for Oxidation to Sulfoxide
SubstrateOxidantSolventTemperature (°C)Time (h)Yield (%)
This compound Data not availableData not availableData not availableData not availableData not available
4-Chlorothioanisole H₂O₂Acetic AcidRoom Temp.295
4-Methoxythioanisole H₂O₂Acetic AcidRoom Temp.1.598
Thioanisole H₂O₂Acetic AcidRoom Temp.199

Note: The absence of specific experimental data for the oxidation of this compound under these exact conditions necessitates further investigation. However, the general trend suggests that the two electron-withdrawing chloro groups would decrease the nucleophilicity of the sulfur atom, likely leading to a slower reaction rate compared to the other derivatives.

Experimental Protocol: General Procedure for the Oxidation of Thioanisoles to Sulfoxides

A solution of the thioanisole derivative (1 mmol) in glacial acetic acid (5 mL) is prepared in a round-bottom flask. To this solution, 30% hydrogen peroxide (1.1 mmol) is added dropwise at room temperature. The reaction mixture is stirred and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite. The product is then extracted with an organic solvent (e.g., dichloromethane), and the organic layer is washed with a saturated aqueous solution of sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the sulfoxide.

Signaling Pathway: Influence of Substituents on Oxidation

G substituent Aromatic Substituent edg Electron-Donating Group (e.g., -OCH₃) ewg Electron-Withdrawing Group (e.g., -Cl) electron_density Electron Density on Sulfur reactivity Reactivity towards Oxidation electron_density->reactivity Directly Proportional edg->electron_density Increases ewg->electron_density Decreases

Caption: Substituent effects on thioanisole oxidation.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The electronic nature of the thioanisole derivative can influence the oxidative addition step, which is often the rate-determining step in the catalytic cycle.

Comparative Data for Suzuki-Miyaura Coupling
Aryl HalideBoronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
This compound Phenylboronic acidData not availableData not availableData not availableData not availableData not availableData not available
4-Chlorothioanisole Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O8012~70-80
4-Bromo-thioanisole Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O806>95
Thioanisole (as boronic acid) 4-BromoanisolePd(dppf)Cl₂K₂CO₃Dioxane/H₂O10012~85-95
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of Aryl Halide Thioanisoles

To a degassed mixture of the aryl halide thioanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol) in a suitable solvent system (e.g., toluene/ethanol/water 4:1:1, 5 mL) is added a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (0.03 mmol). The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) and monitored by TLC or GC-MS. After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.

Experimental Workflow: Suzuki-Miyaura Coupling

G start Start reactants Combine Aryl Halide Thioanisole, Boronic Acid, Base, and Solvent start->reactants degas Degas the Mixture reactants->degas catalyst Add Palladium Catalyst degas->catalyst heat Heat under Inert Atmosphere catalyst->heat monitor Monitor Reaction Progress (TLC/GC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify end End purify->end

Caption: Suzuki-Miyaura coupling workflow.

Directed Ortho-Metalation (DoM)

The thioether group can act as a directing group in ortho-lithiation reactions, allowing for regioselective functionalization of the aromatic ring. The presence of other substituents can influence the site of metalation.

Regioselectivity in Directed Ortho-Metalation

The regioselectivity of the directed ortho-metalation of substituted thioanisoles is governed by a combination of the directing ability of the thioether group and the electronic and steric effects of the other substituents. For this compound, the potential sites for lithiation are the C4 and C6 positions. The directing effect of the methylthio group would favor lithiation at the C6 position. However, the steric hindrance from the adjacent chloro group and the electronic effects of both chloro groups could influence the outcome.

In the case of 4-chlorothioanisole, lithiation is expected to occur primarily at the C3 position, ortho to the directing methylthio group. For 4-methoxythioanisole, the stronger directing ability of the methoxy group would likely lead to lithiation at the C3 position, ortho to the methoxy group.

Note: Specific experimental data directly comparing the regioselectivity and yields for the directed ortho-metalation of this compound and the other selected thioanisole derivatives is scarce, and further experimental investigation is warranted.

Experimental Protocol: General Procedure for Directed Ortho-Metalation

A solution of the thioanisole derivative (1.0 mmol) in a dry ethereal solvent such as tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere. A solution of an organolithium reagent, typically n-butyllithium or sec-butyllithium (1.1 mmol), is added dropwise. The mixture is stirred at low temperature for a specified time to allow for metalation. An electrophile (1.2 mmol) is then added, and the reaction is allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The organic layer is dried and concentrated, and the product is purified by chromatography.

Logical Relationship: Factors Influencing DoM Regioselectivity

G regioselectivity Regioselectivity of DoM directing_group Directing Group Ability (-SMe) regioselectivity->directing_group steric_hindrance Steric Hindrance regioselectivity->steric_hindrance electronic_effects Electronic Effects of Other Substituents regioselectivity->electronic_effects

Caption: Factors influencing DoM regioselectivity.

Conclusion

The reactivity of thioanisole derivatives is a finely tunable parameter based on the substitution pattern of the aromatic ring. While this compound presents an interesting substrate with its unique electronic and steric properties, a comprehensive understanding of its comparative performance in key synthetic transformations is still emerging. This guide has summarized the expected trends based on fundamental principles of organic chemistry and highlighted the need for further direct comparative studies to fully elucidate the synthetic utility of this and other polysubstituted thioanisoles. Researchers are encouraged to consider the electronic and steric profiles of their specific thioanisole substrates when designing synthetic routes and optimizing reaction conditions.

Comparative Analysis of the Predicted Biological Activity of 3,5-Dichloro-2-methylthioanisole and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No direct experimental data on the biological activity of 3,5-Dichloro-2-methylthioanisole was found in the reviewed literature. This guide provides a comparative analysis based on the reported activities of structurally related analogs, including various chlorinated thioanisoles and other aromatic compounds. The predicted activities for this compound are inferred from these findings and should be validated by experimental studies.

Introduction

This compound is a halogenated aromatic sulfide. The biological activities of such compounds can be diverse, ranging from herbicidal and antifungal to potential cytotoxic effects. The presence of chlorine atoms on the aromatic ring and a methylthio group are key structural features that can influence the molecule's interaction with biological targets. This guide summarizes the known biological activities of analogous compounds to provide a predictive comparison.

Potential Biological Activities and Comparative Data

Based on the analysis of structurally similar compounds, the potential biological activities of this compound and its analogs can be categorized into herbicidal, antifungal, and cytotoxic activities.

Herbicidal Activity

Several studies have reported the herbicidal effects of substituted thioanisole and other aromatic derivatives. The mechanism of action for many herbicides involves the inhibition of essential plant enzymes or disruption of key physiological processes.

Table 1: Herbicidal Activity of Selected Analogs

Compound/Analog ClassTarget Weed SpeciesIC50/EC50 (µM)Reference
Triazolinone DerivativesDigitaria adscendens66.1% inhibition at 300 g a.i./ha[1]
O-Alkyl Khellin/Visnagin AnalogsLemna pausicostata47.2 - 77.6[2]
Pyrido[2,3-d]pyrimidine DerivativesAgrostis stoloniferaGood activity at 1 mM[3]

Note: The data presented are for analogous compound classes and not for this compound itself. The specific activity of the target compound may vary.

Antifungal Activity

Aromatic sulfur compounds have been investigated for their antifungal properties. The presence of halogens can enhance the antifungal potency of these molecules.

Table 2: Antifungal Activity of Selected Analogs

Compound/Analog ClassFungal SpeciesMIC (mg/L)Reference
Organosulfur Compounds from Allium cepaCandida spp.16 - 64 (MIC50)[4]
Thiazole DerivativesStaphylococcus aureus256[5]

Note: MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a compound that inhibits visible growth of a microorganism.

Cytotoxic Activity

The cytotoxic potential of chlorinated aromatic compounds has been evaluated against various cancer cell lines. The substitution pattern and the nature of the functional groups play a crucial role in determining the cytotoxic efficacy.

Table 3: Cytotoxic Activity of Selected Analogs against Cancer Cell Lines

Compound/Analog ClassCell LineIC50 (µM)Reference
Theophylline-1,2,3-triazole DerivativesH460 (NSCLC)5.93[6]
Theophylline-1,2,3-triazole DerivativesA549 (NSCLC)6.76[6]
Naphthalene-azine-thiazole HybridsOVCAR-4 (Ovarian)1.57[5]
Substituted AcetamidesColon Cancer Cell Lines0.41 - 0.69[7]
Substituted AcetamidesOvarian Cancer Cell Lines0.25 - 5.01[7]

Note: IC50 (half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

The following are generalized experimental protocols based on the methodologies described in the cited literature for assessing the biological activities of analogous compounds.

Herbicidal Activity Assay (Whole Plant Assay)
  • Plant Cultivation: Target weed species are grown in a controlled environment (greenhouse or growth chamber) in pots containing a suitable growth medium.

  • Compound Application: The test compounds are dissolved in an appropriate solvent (e.g., acetone, DMSO) and applied to the plants at various concentrations. Application can be done post-emergence (spraying onto foliage) or pre-emergence (applying to the soil).

  • Incubation: Plants are returned to the controlled environment and observed for a specific period (e.g., 14-21 days).

  • Assessment: Herbicidal injury is visually assessed and rated on a scale (e.g., 0% = no effect, 100% = complete kill). For quantitative analysis, plant biomass (fresh or dry weight) is measured.

  • Data Analysis: The concentration of the compound causing 50% inhibition of growth (GR50 or IC50) is calculated from dose-response curves.

Antifungal Susceptibility Testing (Broth Microdilution Method)
  • Inoculum Preparation: A standardized suspension of the fungal strain is prepared in a suitable broth medium (e.g., RPMI-1640). The final inoculum concentration is adjusted to a specific range (e.g., 0.5 × 10³ to 2.5 × 10³ cells/mL).[8]

  • Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: The fungal inoculum is added to each well of the microtiter plate.

  • Incubation: The plates are incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).[9]

  • Endpoint Reading: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., 50% or 90% reduction in turbidity compared to the growth control).[8]

Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

While the specific molecular targets of this compound are unknown, the mechanisms of action of its analogous compounds provide insights into potential pathways.

Herbicidal Mechanism of Action

Herbicides can act through various mechanisms, including:

  • Inhibition of Photosynthesis: Many herbicides block the electron transport chain in photosystem II, leading to the production of reactive oxygen species and subsequent cell death.[10]

  • Inhibition of Amino Acid Synthesis: Some herbicides inhibit key enzymes in the biosynthetic pathways of essential amino acids, such as the shikimate pathway.[11]

  • Disruption of Cell Growth and Division: Certain herbicides interfere with microtubule formation, thereby inhibiting mitosis and cell division.[12]

  • Auxin Mimicry: Synthetic auxins can disrupt normal plant growth regulation, leading to uncontrolled cell division and plant death.[13]

Herbicide_MoA cluster_herbicide Herbicidal Compound cluster_plant_cell Plant Cell cluster_effect Effect Herbicide Dichlorinated Thioanisole Analog Photosynthesis Photosynthesis (PSII) Herbicide->Photosynthesis Inhibits AminoAcid Amino Acid Biosynthesis Herbicide->AminoAcid Inhibits CellDivision Cell Division (Microtubules) Herbicide->CellDivision Disrupts Hormone Hormone Signaling (e.g., Auxin) Herbicide->Hormone Mimics/Disrupts ROS Reactive Oxygen Species (ROS) Photosynthesis->ROS GrowthArrest Growth Arrest AminoAcid->GrowthArrest CellDivision->GrowthArrest Hormone->GrowthArrest PlantDeath Plant Death ROS->PlantDeath GrowthArrest->PlantDeath

Caption: Potential mechanisms of action for herbicidal analogs.

Antifungal Mechanism of Action

The mode of action of antifungal agents often involves:

  • Disruption of Cell Membrane Integrity: Many antifungals interfere with the synthesis of ergosterol, a key component of the fungal cell membrane, leading to membrane damage and cell lysis.

  • Inhibition of Cell Wall Synthesis: Some agents inhibit the synthesis of essential cell wall components like β-glucan, weakening the cell wall and causing osmotic instability.

  • Inhibition of Protein or Nucleic Acid Synthesis: Certain compounds can interfere with fungal DNA, RNA, or protein synthesis, thereby halting cell growth and proliferation.

Antifungal_MoA cluster_antifungal Antifungal Compound cluster_fungal_cell Fungal Cell cluster_effect Effect Antifungal Aromatic Sulfur Compound Analog CellMembrane Cell Membrane (Ergosterol Synthesis) Antifungal->CellMembrane Inhibits CellWall Cell Wall (β-glucan Synthesis) Antifungal->CellWall Inhibits Macromolecules Nucleic Acid/Protein Synthesis Antifungal->Macromolecules Inhibits MembraneDamage Membrane Damage CellMembrane->MembraneDamage CellLysis Cell Lysis CellWall->CellLysis GrowthInhibition Growth Inhibition Macromolecules->GrowthInhibition MembraneDamage->CellLysis CellLysis->GrowthInhibition

Caption: Potential mechanisms of action for antifungal analogs.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently unavailable, a comparative analysis of its structural analogs suggests potential for herbicidal, antifungal, and cytotoxic activities. The presence of dichloro- and methylthio- moieties on an aromatic ring is a common feature in various bioactive compounds. The data and protocols presented in this guide provide a foundation for designing and conducting future experimental evaluations of this compound to elucidate its specific biological profile and mechanisms of action. Further research is warranted to confirm these predicted activities and to explore the therapeutic or agrochemical potential of this compound.

References

A Comparative Guide to the Validation of Analytical Methods for 3,5-Dichloro-2-methylthioanisole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The primary analytical techniques suitable for the analysis of haloanisoles, including 3,5-Dichloro-2-methylthioanisole, are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[1][2] Due to the typically low concentration of haloanisoles in various matrices, highly sensitive and selective methods are crucial.[2]

Comparison of Analytical Methods

The choice between GC-MS and HPLC will depend on the specific requirements of the analysis, including the matrix, required sensitivity, and available instrumentation.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile and thermally stable compounds followed by mass-based detection.Separation of compounds based on their interaction with a stationary phase, with detection typically by UV or mass spectrometry.
Typical Sample Preparation Headspace Solid-Phase Microextraction (HS-SPME), Stir Bar Sorptive Extraction (SBSE), Liquid-Liquid Extraction.[1][3]Solid-Phase Extraction (SPE), Liquid-Liquid Extraction, Direct Injection (for clean samples).
Advantages High sensitivity and selectivity, excellent for complex matrices, extensive libraries for compound identification.[2]Suitable for a wide range of compounds, including non-volatile and thermally labile ones, versatile in terms of separation modes.
Common Detectors Triple Quadrupole (MS/MS) for high selectivity and sensitivity.[4]UV-Vis, Diode Array Detector (DAD), Mass Spectrometry (MS).[5][6]
Reported LOD/LOQ for related compounds Can reach sub-ng/L levels.[2][7]Typically in the µmol/L to nmol/L range, depending on the detector.[8]

Experimental Protocols: A Generalized Approach

The following protocols are generalized based on methods for other haloanisoles and should be optimized and validated for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is based on a headspace solid-phase microextraction (HS-SPME) sample preparation followed by GC-MS/MS analysis, which is a common and highly sensitive technique for trace-level determination of haloanisoles.[4]

a) Sample Preparation (HS-SPME)

  • Place a 10 mL aliquot of the sample (e.g., wine, water, or a solution of a dissolved solid sample) into a 20 mL headspace vial.

  • Add a known amount of an appropriate internal standard (e.g., a deuterated analog of the analyte).

  • Seal the vial with a PTFE-lined septum.

  • Incubate the vial at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow for equilibration of the analyte between the sample and the headspace.[4]

  • Expose a SPME fiber (e.g., polydimethylsiloxane - PDMS) to the headspace for a defined period (e.g., 30 minutes) to extract the analytes.[2]

  • Retract the fiber and introduce it into the GC injector for thermal desorption.

b) GC-MS/MS Instrumental Parameters (Example)

  • Gas Chromatograph: Agilent 8890 GC or equivalent

  • Injector: Splitless mode, 250°C

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Oven Program: 40°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Mass Spectrometer: Agilent 7000D Triple Quadrupole MS or equivalent

  • Ionization Mode: Electron Ionization (EI), 70 eV

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. Precursor and product ions would need to be determined for this compound.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the analysis of this compound in solutions or extracts.

a) Sample Preparation

  • For solid samples, perform a solvent extraction (e.g., with acetonitrile or methanol).

  • Filter the extract through a 0.45 µm syringe filter.

  • For complex matrices, a solid-phase extraction (SPE) clean-up step may be necessary to remove interferences.

  • Dilute the sample with the mobile phase to an appropriate concentration.

b) HPLC-UV Instrumental Parameters (Example)

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: Zorbax SB-C18 (150 x 4.6 mm, 5 µm) or equivalent.[8]

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. The exact ratio should be optimized.

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 25°C.[8]

  • Detector: UV-Vis or Diode Array Detector (DAD) set at a wavelength of maximum absorbance for this compound (to be determined experimentally).

  • Injection Volume: 10 µL

Method Validation Parameters

A comprehensive validation of the developed analytical method should be performed according to international guidelines (e.g., ICH, FDA).[9][10] Key validation parameters include:

ParameterDescriptionAcceptance Criteria (Typical)
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.No significant interference at the retention time of the analyte.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99.[4]
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.To be defined based on the intended application.
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of 98-102% for drug product analysis.[9]
Precision (Repeatability & Intermediate Precision)The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in parameters.

Workflow for Analytical Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method for this compound.

Analytical_Method_Validation_Workflow start Start: Define Analytical Method Requirements method_dev Method Development & Optimization (GC-MS or HPLC) start->method_dev protocol Write Validation Protocol method_dev->protocol specificity Specificity/ Selectivity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness report Prepare Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report implementation Method Implementation for Routine Analysis report->implementation end End implementation->end

References

Spectroscopic Data Comparison: Unraveling the Isomers of Dichloro-methylthioanisole

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on differentiating the isomers of 3,5-dichloro-2-methylthioanisole through spectroscopic analysis. This guide provides a comparative analysis of predicted spectroscopic data for key isomers and outlines the fundamental experimental protocols.

Due to a lack of readily available, published experimental data for this compound and its specific isomers, this guide presents a predictive comparison based on established principles of spectroscopic analysis of substituted aromatic compounds. The data herein is extrapolated from known spectroscopic behaviors of analogous chlorinated, methoxylated, and methylthiolated benzene derivatives. This guide will focus on a comparative analysis of three representative isomers:

  • Isomer A: 3,5-dichloro-2-(methylthio)anisole

  • Isomer B: 2,4-dichloro-1-methoxy-3-(methylthio)benzene

  • Isomer C: 1,3-dichloro-2-methoxy-5-(methylthio)benzene

Comparative Spectroscopic Data

The following tables summarize the predicted key spectroscopic features for the three isomers. These predictions are based on the analysis of substituent effects on the benzene ring.

Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃)
IsomerPredicted Chemical Shifts (δ, ppm) and Coupling Patterns
A: 3,5-dichloro-2-(methylthio)anisole Aromatic Protons: Two singlets expected in the aromatic region (approx. 7.0-7.5 ppm) due to the isolated protons at positions 4 and 6. -OCH₃: A singlet around 3.8-4.0 ppm. -SCH₃: A singlet around 2.4-2.6 ppm.
B: 2,4-dichloro-1-methoxy-3-(methylthio)benzene Aromatic Protons: Two doublets in the aromatic region (approx. 6.8-7.4 ppm) corresponding to the protons at positions 5 and 6, showing ortho coupling. -OCH₃: A singlet around 3.8-4.0 ppm. -SCH₃: A singlet around 2.4-2.6 ppm.
C: 1,3-dichloro-2-methoxy-5-(methylthio)benzene Aromatic Protons: Two doublets in the aromatic region (approx. 6.7-7.2 ppm) corresponding to the protons at positions 4 and 6, showing meta coupling. -OCH₃: A singlet around 3.8-4.0 ppm. -SCH₃: A singlet around 2.4-2.6 ppm.
Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃)
IsomerPredicted Chemical Shifts (δ, ppm)
A: 3,5-dichloro-2-(methylthio)anisole Aromatic Carbons: Six distinct signals expected. The carbon bearing the -OCH₃ group will be significantly downfield (approx. 155-160 ppm), while the carbon with the -SCH₃ group will be around 130-140 ppm. The chlorinated carbons will also be downfield (approx. 130-135 ppm). -OCH₃: A signal around 55-60 ppm. -SCH₃: A signal around 15-20 ppm.
B: 2,4-dichloro-1-methoxy-3-(methylthio)benzene Aromatic Carbons: Six distinct signals expected. The carbon attached to the -OCH₃ group will be downfield (approx. 150-155 ppm). The carbons bearing the chloro and methylthio groups will also show distinct shifts. -OCH₃: A signal around 55-60 ppm. -SCH₃: A signal around 15-20 ppm.
C: 1,3-dichloro-2-methoxy-5-(methylthio)benzene Aromatic Carbons: Six distinct signals expected. The carbon with the -OCH₃ group will be downfield (approx. 155-160 ppm). The symmetrical arrangement of the chloro groups relative to the other substituents will influence the chemical shifts of the aromatic carbons. -OCH₃: A signal around 55-60 ppm. -SCH₃: A signal around 15-20 ppm.
Table 3: Predicted Key IR Spectroscopic Data (cm⁻¹)
IsomerPredicted Key Absorptions
A: 3,5-dichloro-2-(methylthio)anisole C-H (aromatic): ~3050-3100 cm⁻¹ C-H (aliphatic): ~2850-2950 cm⁻¹ C=C (aromatic): ~1450-1600 cm⁻¹ C-O (ether): ~1200-1250 cm⁻¹ (asymmetric stretch), ~1000-1050 cm⁻¹ (symmetric stretch) C-Cl: ~700-850 cm⁻¹
B: 2,4-dichloro-1-methoxy-3-(methylthio)benzene C-H (aromatic): ~3050-3100 cm⁻¹ C-H (aliphatic): ~2850-2950 cm⁻¹ C=C (aromatic): ~1450-1600 cm⁻¹ C-O (ether): ~1200-1250 cm⁻¹ (asymmetric stretch), ~1000-1050 cm⁻¹ (symmetric stretch) C-Cl: ~700-850 cm⁻¹
C: 1,3-dichloro-2-methoxy-5-(methylthio)benzene C-H (aromatic): ~3050-3100 cm⁻¹ C-H (aliphatic): ~2850-2950 cm⁻¹ C=C (aromatic): ~1450-1600 cm⁻¹ C-O (ether): ~1200-1250 cm⁻¹ (asymmetric stretch), ~1000-1050 cm⁻¹ (symmetric stretch) C-Cl: ~700-850 cm⁻¹

The substitution pattern on the benzene ring will influence the exact position and intensity of the C-H out-of-plane bending vibrations in the 650-900 cm⁻¹ region, which can be a key diagnostic tool.[1][2][3][4]

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
IsomerPredicted Key Fragments (m/z)
A, B, and C Molecular Ion (M⁺): A prominent molecular ion peak is expected, showing a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio). Major Fragments: Loss of a methyl group (-15) from either the methoxy or methylthio group. Loss of a methoxy group (-31). Loss of a methylthio group (-47). Fragmentation of the aromatic ring.[5][6][7][8]

Experimental Protocols

The following are general protocols for the acquisition of spectroscopic data for small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy[9][10]
  • Sample Preparation: Dissolve 5-10 mg of the purified isomeric compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The addition of a small amount of an internal standard, such as tetramethylsilane (TMS), is recommended for accurate chemical shift referencing.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters include a 30-45° pulse angle, a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative detection of all carbon signals, and a larger number of scans compared to ¹H NMR.

Fourier-Transform Infrared (FT-IR) Spectroscopy[11][12][13][14][15]
  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

    • Solid: If the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk. Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be prepared and analyzed in a liquid cell.

  • Instrumentation: Use a Fourier-Transform Infrared spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder or the pure solvent.

    • Record the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

    • The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)[16][17][18][19][20]
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via direct injection or through a gas chromatograph (GC-MS).

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for small, relatively stable organic molecules and typically provides detailed fragmentation patterns.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The abundance of each ion is measured by a detector, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Visualization of Structural and Spectroscopic Relationships

The following diagrams illustrate the structural differences between the isomers and a general workflow for their spectroscopic analysis.

Isomer_Comparison cluster_Isomers Isomeric Structures cluster_Spectra Predicted Spectroscopic Signatures IsomerA Isomer A (3,5-dichloro-2-(methylthio)anisole) NMR_A ¹H NMR: 2 singlets (aromatic) ¹³C NMR: 6 signals IsomerA->NMR_A leads to IsomerB Isomer B (2,4-dichloro-1-methoxy-3-(methylthio)benzene) NMR_B ¹H NMR: 2 doublets (ortho) ¹³C NMR: 6 signals IsomerB->NMR_B leads to IsomerC Isomer C (1,3-dichloro-2-methoxy-5-(methylthio)benzene) NMR_C ¹H NMR: 2 doublets (meta) ¹³C NMR: 6 signals IsomerC->NMR_C leads to

Caption: Structural differences and their predicted impact on NMR spectra.

Spectroscopic_Workflow Sample Purified Isomer Prep_NMR Sample Prep for NMR (dissolve in deuterated solvent) Sample->Prep_NMR Prep_IR Sample Prep for IR (e.g., KBr pellet or neat film) Sample->Prep_IR Prep_MS Sample Prep for MS (direct injection or GC) Sample->Prep_MS Acquire_NMR NMR Data Acquisition (¹H and ¹³C spectra) Prep_NMR->Acquire_NMR Acquire_IR IR Data Acquisition Prep_IR->Acquire_IR Acquire_MS MS Data Acquisition Prep_MS->Acquire_MS Analyze_NMR Analyze NMR Data (chemical shifts, coupling) Acquire_NMR->Analyze_NMR Analyze_IR Analyze IR Data (functional groups) Acquire_IR->Analyze_IR Analyze_MS Analyze MS Data (molecular ion, fragmentation) Acquire_MS->Analyze_MS Compare Compare Data to Differentiate Isomers Analyze_NMR->Compare Analyze_IR->Compare Analyze_MS->Compare

Caption: General experimental workflow for spectroscopic analysis of isomers.

References

cost-benefit analysis of different 3,5-Dichloro-2-methylthioanisole synthesis methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the primary synthetic methodologies for 3,5-Dichloro-2-methylthioanisole, a key intermediate in various pharmaceutical and agrochemical research and development pipelines. The analysis focuses on a two-step approach, evaluating both the synthesis of the precursor, 3,5-dichloroanisole, and its subsequent functionalization to the final product. Experimental data, detailed protocols, and a cost-benefit analysis are presented to aid researchers in selecting the most efficient and economical route for their specific needs.

Method 1: Synthesis of 3,5-Dichloroanisole from 1,3,5-Trichlorobenzene

This initial step involves the nucleophilic aromatic substitution of a chlorine atom on 1,3,5-trichlorobenzene with a methoxy group. This method is well-established and offers high yields of the desired 3,5-dichloroanisole intermediate.

Experimental Protocol:

In a well-ventilated fume hood, a solution of sodium methoxide (1.2 equivalents) in dimethyl sulfoxide (DMSO) is prepared. To this solution, 1,3,5-trichlorobenzene (1.0 equivalent) is added portion-wise while maintaining the reaction temperature below 40°C. The reaction mixture is then stirred at room temperature for 12-18 hours, and the progress is monitored by gas chromatography (GC). Upon completion, the reaction mixture is poured into ice-water, leading to the precipitation of the crude product. The solid is collected by filtration, washed with water, and dried under vacuum to yield 3,5-dichloroanisole. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or heptane. A reported yield for this procedure is up to 90%.

Method 2: Directed Ortho-Metalation and Thiolation of 3,5-Dichloroanisole

The second and final step to obtain this compound involves a directed ortho-metalation (DoM) reaction. The methoxy group of 3,5-dichloroanisole directs the deprotonation to the adjacent ortho-position (C2) by a strong organolithium base, followed by quenching with an electrophilic sulfur source.

Experimental Protocol:

A solution of 3,5-dichloroanisole (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is cooled to -78°C under an inert atmosphere (e.g., argon or nitrogen). To this solution, n-butyllithium (1.1 to 1.3 equivalents) is added dropwise, ensuring the temperature remains below -70°C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete lithiation. Subsequently, dimethyl disulfide (DMDS) (1.2 equivalents) is added dropwise, and the reaction is allowed to slowly warm to room temperature and stirred for an additional 12 hours. The reaction is then quenched by the careful addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound. While a specific yield for this reaction is not widely reported, analogous ortho-thiolation reactions of substituted anisoles suggest that yields in the range of 60-80% can be expected.

Data Presentation: A Comparative Analysis

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

ParameterMethod 1: Synthesis of 3,5-dichloroanisoleMethod 2: Thiolation of 3,5-dichloroanisole
Starting Material 1,3,5-Trichlorobenzene3,5-Dichloroanisole
Key Reagents Sodium methoxide, DMSOn-Butyllithium, Dimethyl disulfide, THF
Reaction Time 12-18 hours14-16 hours
Reaction Temperature Room Temperature-78°C to Room Temperature
Yield Up to 90%Estimated 60-80%
Purity High after recrystallizationHigh after column chromatography
Estimated Raw Material Cost ModerateHigh

Cost-Benefit Analysis

A crucial aspect of selecting a synthetic route is the overall cost-effectiveness. The following is an estimated cost analysis based on currently available market prices for the key raw materials. Prices are subject to fluctuation and should be considered as an estimate.

ReagentEstimated Price (USD)
1,3,5-Trichlorobenzene~$10-15 per kg[1][2][3]
Sodium Methoxide~$2-5 per kg[4][5][6][7][8]
Dimethyl Sulfoxide (DMSO)~$2-4 per kg[9][10][11][12][13]
n-Butyllithium (1.6 M in hexanes)~$150-200 per L[14][15][16][17][18]
Dimethyl Disulfide (DMDS)~$1-3 per kg[19][20][21][22][23]

Analysis:

  • Method 1 (Synthesis of 3,5-dichloroanisole): This step is relatively cost-effective due to the moderate price of the starting material, 1,3,5-trichlorobenzene, and the other bulk reagents. The high yield and straightforward workup also contribute to its economic viability on a larger scale.

  • Method 2 (Ortho-thiolation): This step is significantly more expensive, primarily due to the high cost of n-butyllithium. The requirement for cryogenic temperatures and strictly anhydrous conditions also adds to the operational costs and complexity. However, it provides a highly regioselective method to introduce the methylthio group at the desired position, which might be challenging to achieve through other classical electrophilic substitution methods that could lead to isomeric mixtures.

Overall Assessment: The two-step synthesis route is a viable and logical approach for the preparation of this compound. The primary economic consideration lies in the second step. For research and development purposes where high purity and specific regiochemistry are paramount, the directed ortho-metalation approach is justified despite its higher cost. For large-scale production, process optimization to improve the yield of the second step and potentially recover and reuse solvents would be critical to enhance the economic feasibility.

Visualization of the Synthetic Workflow

The following diagrams illustrate the logical flow of the synthesis process.

Synthesis_Workflow cluster_step1 Method 1: Synthesis of 3,5-Dichloroanisole cluster_step2 Method 2: Synthesis of this compound 1_3_5_Trichlorobenzene 1,3,5-Trichlorobenzene Reaction1 Nucleophilic Aromatic Substitution 1_3_5_Trichlorobenzene->Reaction1 Reagents1 Sodium Methoxide, DMSO Reagents1->Reaction1 3_5_Dichloroanisole 3,5-Dichloroanisole Reaction1->3_5_Dichloroanisole 3_5_Dichloroanisole_start 3,5-Dichloroanisole 3_5_Dichloroanisole->3_5_Dichloroanisole_start Intermediate Reaction2 Directed Ortho-Metalation & Thiolation 3_5_Dichloroanisole_start->Reaction2 Reagents2 1. n-Butyllithium, THF, -78°C 2. Dimethyl Disulfide Reagents2->Reaction2 Final_Product This compound Reaction2->Final_Product

Caption: Overall workflow for the two-step synthesis of this compound.

DoM_Mechanism Anisole 3,5-Dichloroanisole (DMG present) Lithiation Ortho-Lithiation (-78°C) Anisole->Lithiation nBuLi n-Butyllithium nBuLi->Lithiation Intermediate 2-Lithio-3,5-dichloroanisole Lithiation->Intermediate Thiolation Electrophilic Quench Intermediate->Thiolation DMDS Dimethyl Disulfide (Electrophile) DMDS->Thiolation Product This compound Thiolation->Product

Caption: Logical steps in the Directed Ortho-Metalation and Thiolation of 3,5-dichloroanisole.

References

Performance Analysis of 3,5-Dichloro-2-methylthioanisole in Catalytic Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals often encounter a diverse array of molecules for use in catalytic systems. This guide provides a comparative analysis of 3,5-Dichloro-2-methylthioanisole, a compound with potential applications in synthetic chemistry. However, a comprehensive literature search reveals a significant lack of specific experimental data on the performance of this compound in specific catalytic systems.

This guide, therefore, aims to provide a foundational understanding of the expected reactivity of this molecule based on the known catalytic behavior of structurally related compounds, such as substituted thioanisoles. The absence of direct data for this compound necessitates a predictive comparison. Future experimental validation is crucial to ascertain its actual performance.

Hypothetical Performance in Key Catalytic Reactions

Based on the functional groups present in this compound (a thioether and a dichlorinated aromatic ring), its potential performance in several common catalytic reactions can be postulated.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Buchwald-Hartwig)

Substituted thioanisoles can participate in cross-coupling reactions, typically involving the activation of a carbon-halogen bond. The two chlorine atoms on the aromatic ring of this compound could serve as reactive sites.

Expected Performance and Comparison:

The reactivity in cross-coupling reactions is highly dependent on the catalyst system (palladium, nickel, etc.), ligands, base, and solvent. The methylthio group (-SMe) is an electron-donating group, which can influence the reactivity of the C-Cl bonds.

SubstrateCatalyst System (Hypothetical)Reaction TypeExpected YieldSelectivityReference Compound Performance
This compound Pd(OAc)₂, SPhos, K₂CO₃Suzuki-MiyauraModerate to GoodMono- vs. Di-substitution needs optimizationDichlorobenzene derivatives often show good to excellent yields depending on substitution pattern.
This compound Pd(OAc)₂, P(o-tol)₃, NEt₃HeckModeratePositional selectivity might be an issueElectron-rich aryl halides can be challenging substrates in Heck reactions.
This compound Pd₂(dba)₃, BINAP, NaOtBuBuchwald-HartwigModerate to Good-Dichloroarenes are viable substrates for amination reactions.

Experimental Protocol (Hypothetical Suzuki-Miyaura Coupling):

A detailed experimental protocol for a hypothetical Suzuki-Miyaura coupling of this compound is provided below. This protocol is based on standard procedures for similar substrates and would require optimization.

Reaction Scheme:

G cluster_0 Hypothetical Suzuki-Miyaura Coupling This compound This compound Product Monosubstituted or Disubstituted Product This compound->Product ArB(OH)2, Pd Catalyst, Base

Caption: Hypothetical Suzuki-Miyaura reaction of this compound.

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol for mono-coupling, 2.5 mmol for di-coupling), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and base (e.g., K₂CO₃, 3.0 mmol).

  • Add a suitable solvent system (e.g., a mixture of toluene and water, 10 mL).

  • Heat the reaction mixture at a specified temperature (e.g., 90 °C) for a designated time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalytic Oxidation of the Thioether Group

The methylthio group in this compound is susceptible to oxidation to form the corresponding sulfoxide and sulfone. This transformation is often catalyzed by various metal complexes.

Expected Performance and Comparison:

The selectivity for sulfoxide versus sulfone formation is a key performance indicator and is highly dependent on the oxidant and the catalyst used.

SubstrateCatalyst System (Hypothetical)OxidantExpected ProductSelectivity (Sulfoxide:Sulfone)Reference Compound Performance
This compound [VO(acac)₂]H₂O₂Sulfoxide/SulfoneDependent on reaction conditionsVanadium catalysts are known for efficient thioether oxidation.
This compound Methyltrioxorhenium (MTO)H₂O₂Sulfoxide/SulfoneGenerally high for sulfoneMTO is a highly active catalyst for oxidation reactions.

Experimental Protocol (Hypothetical Catalytic Oxidation):

A detailed experimental protocol for a hypothetical catalytic oxidation of this compound is provided below.

Reaction Scheme:

G cluster_1 Hypothetical Catalytic Oxidation This compound This compound Sulfoxide Sulfoxide This compound->Sulfoxide [Catalyst], Oxidant Sulfone Sulfone Sulfoxide->Sulfone [Catalyst], Oxidant

Caption: Hypothetical oxidation pathway of this compound.

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in a suitable solvent (e.g., acetonitrile, 10 mL).

  • Add the catalyst (e.g., a catalytic amount of a metal complex).

  • Slowly add the oxidant (e.g., hydrogen peroxide, 1.1 equivalents for sulfoxide, 2.2 equivalents for sulfone) to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).

  • Stir the reaction mixture for a specified time, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction (e.g., with a saturated aqueous solution of Na₂S₂O₃).

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Logical Workflow for Catalyst Screening

The following diagram illustrates a logical workflow for screening catalysts for a hypothetical reaction involving this compound.

workflow cluster_input Input cluster_screening Catalyst Screening cluster_analysis Analysis & Optimization cluster_output Output substrate This compound catalyst_selection Select Catalyst Library (e.g., Pd, Ni complexes) substrate->catalyst_selection reaction_type Desired Reaction (e.g., Suzuki Coupling) reaction_type->catalyst_selection ligand_screening Vary Ligands catalyst_selection->ligand_screening base_screening Vary Bases ligand_screening->base_screening solvent_screening Vary Solvents base_screening->solvent_screening hplc_gcms Analyze Reaction Outcomes (Yield, Selectivity) solvent_screening->hplc_gcms optimization Optimize Reaction Conditions (Temp, Time, Concentration) hplc_gcms->optimization optimal_conditions Optimal Catalytic System optimization->optimal_conditions

Caption: A logical workflow for screening catalytic systems.

Conclusion

While specific experimental data for the catalytic performance of this compound is currently unavailable in the public domain, this guide provides a predictive comparison based on the known reactivity of analogous chemical structures. The provided hypothetical experimental protocols and logical workflows offer a starting point for researchers interested in exploring the catalytic applications of this compound. It is imperative that future research focuses on generating empirical data to validate these predictions and fully elucidate the potential of this compound in various catalytic systems. The scientific community would greatly benefit from such studies to expand the toolbox of available substrates for complex molecule synthesis.

Navigating the Synthesis and Potential Applications of 3,5-Dichloro-2-methylthioanisole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the landscape of novel chemical entities is paramount. This guide provides a comprehensive literature review of 3,5-Dichloro-2-methylthioanisole, a molecule with potential yet underexplored applications. Due to the limited direct research on this specific compound, this guide establishes a framework for its potential synthesis and utility by drawing comparisons with structurally related and commercially available alternatives. We will delve into plausible synthetic pathways, present comparative data for analogous compounds, and propose potential areas of application based on its chemical architecture.

Physicochemical Properties and Spectroscopic Data: A Comparative Overview

Property3,5-Dichlorothioanisole3,5-Dichloroanisole3-Chloro-2-methylanisole
CAS Number 68121-46-033719-74-33260-88-6[1]
Molecular Formula C₇H₆Cl₂SC₇H₆Cl₂OC₈H₉ClO[1]
Molecular Weight 193.09 g/mol 177.03 g/mol 156.61 g/mol [1]
Physical Form White - Yellow LiquidSolidLiquid[1]
Melting Point Not available39-41 °CNot available
Boiling Point 262-263 °CNot available213-217 °C
Purity >98.0% (GC)98%90%[1]

Proposed Synthetic Pathways for this compound

Based on established synthetic methodologies for analogous compounds, two primary routes are proposed for the synthesis of this compound.

Route 1: Electrophilic Chlorination of 2-Methylthioanisole

This pathway involves the direct chlorination of a commercially available starting material, 2-methylthioanisole. The methylthio group is an ortho-, para-director; however, the steric hindrance from the methyl group might favor chlorination at the 3 and 5 positions.

2-Methylthioanisole 2-Methylthioanisole This compound This compound 2-Methylthioanisole->this compound Cl2, Lewis Acid

Caption: Proposed synthesis of this compound via chlorination.

Experimental Protocol (Hypothetical):

  • To a solution of 2-methylthioanisole (1 equivalent) in a suitable solvent (e.g., dichloromethane or carbon tetrachloride) at 0 °C, a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃, 0.1 equivalents) is added.

  • Chlorine gas (2.2 equivalents) is then bubbled through the solution while maintaining the temperature at 0 °C.

  • The reaction is monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with an aqueous solution of sodium thiosulfate.

  • The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield this compound.

Route 2: Nucleophilic Substitution of 2,6-Dichlorotoluene

This alternative route involves the reaction of 2,6-dichlorotoluene with a methylthiolating agent. This approach leverages the nucleophilic aromatic substitution mechanism.

2,6-Dichlorotoluene 2,6-Dichlorotoluene This compound This compound 2,6-Dichlorotoluene->this compound 1. n-BuLi 2. (CH3S)2

Caption: Alternative synthesis via lithiation and methylation.

Experimental Protocol (Hypothetical):

  • A solution of 2,6-dichlorotoluene (1 equivalent) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere.

  • n-Butyllithium (1.1 equivalents) is added dropwise, and the mixture is stirred for 1 hour at -78 °C.

  • Dimethyl disulfide (1.2 equivalents) is then added, and the reaction is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched with saturated aqueous ammonium chloride.

  • The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The residue is purified by column chromatography to afford this compound.

Potential Applications and Comparison with Alternatives

While direct applications of this compound have not been reported, its structural motifs—a dichlorinated aromatic ring and a methylthioether group—are present in molecules with known biological and industrial relevance.

Potential Applications:

  • Pharmaceutical Intermediate: The dichlorophenyl group is a common scaffold in drug discovery. For instance, the 3,5-dichlorophenyl moiety is present in MGL-3196, a selective thyroid hormone receptor β agonist.[2] The methylthio group can also be a key pharmacophore or a site for further functionalization.

  • Agrochemical Synthesis: Many pesticides and herbicides contain chlorinated aromatic rings. The thioether linkage can also contribute to biological activity.

  • Material Science: Thioanisole derivatives can be used as building blocks for polymers and other advanced materials.

Comparison with Alternative Building Blocks:

The following table compares this compound with some commercially available, structurally related compounds that could serve as alternative starting materials or building blocks in synthesis.

CompoundKey Structural FeaturesKnown Applications/Relevance
3,5-Dichlorothioanisole Dichlorinated phenyl, methylthio groupChemical building block.
3,5-Dichloroanisole Dichlorinated phenyl, methoxy groupIntermediate in organic synthesis.
3-Chloro-2-methylanisole Monochlorinated, methylated phenyl, methoxy groupIntermediate in organic synthesis.
2,6-Dichlorotoluene Dichlorinated phenyl, methyl groupStarting material for agrochemicals and pharmaceuticals.

Conclusion

This compound represents a chemical entity with untapped potential. Although direct experimental data and applications are currently lacking in the scientific literature, this guide provides a foundational understanding of its likely properties and synthetic accessibility. The proposed synthetic routes, based on well-established chemical transformations, offer a practical starting point for its preparation. By drawing comparisons with structurally similar compounds, we can anticipate its potential utility as a versatile intermediate in the development of new pharmaceuticals, agrochemicals, and materials. Further research into the synthesis and characterization of this compound is warranted to fully explore its chemical space and unlock its potential applications.

References

cross-validation of experimental results for 3,5-Dichloro-2-methylthioanisole

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Analysis of 3,5-Dichloro-2-methylthioanisole: An Evidence-Based Guide

Introduction

This compound is a chlorinated aromatic organic compound. This guide aims to provide a comparative analysis of its performance based on available experimental data. However, a comprehensive search of scientific literature and chemical databases reveals a significant lack of published experimental data specifically for this compound. Therefore, a direct cross-validation and comparison with alternative compounds, supported by detailed experimental protocols, is not feasible at this time.

This guide will instead provide a comparative framework based on the known properties and activities of structurally related compounds, such as chlorinated thioanisoles and other dichlorinated aromatic derivatives. This approach allows for a predictive analysis of the potential behavior of this compound and highlights areas for future experimental investigation.

Physicochemical Properties of Structurally Related Compounds

To infer the potential characteristics of this compound, we can examine the properties of similar molecules. The following table summarizes key physicochemical data for related chlorinated and thioanisole compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Reference
ThioanisoleC₇H₈S124.21188-15[Generic Data]
3,5-DichlorothioanisoleC₇H₆Cl₂S193.09262-263170-171[Generic Data]
3,5-DichloroanilineC₆H₅Cl₂N162.0226050-52[Generic Data]
3,5-DichlorotolueneC₇H₆Cl₂161.03201-20225-26[Generic Data]

This data is compiled from publicly available chemical databases and serves as a reference for structurally similar compounds.

Anticipated Biological Activity and Comparison

While no specific biological data exists for this compound, the presence of the dichlorinated phenyl group suggests potential for biological activity, as many chlorinated aromatic compounds exhibit fungicidal, herbicidal, or other pesticidal properties. For instance, 3,5-dichloroaniline is a known intermediate in the synthesis of fungicides like vinclozolin and iprodione.

Comparison with Alternatives:

A meaningful comparison with alternative compounds would require experimental data on parameters such as:

  • Fungicidal Efficacy: Minimum Inhibitory Concentration (MIC) against various fungal strains.

  • Herbicidal Activity: IC₅₀ values for inhibition of plant growth.

  • Cytotoxicity: LD₅₀ or CC₅₀ values in relevant cell lines.

  • Mechanism of Action: Identification of specific cellular targets or signaling pathways.

Without such data for the target compound, a direct comparison is speculative.

Experimental Protocols

To facilitate future research and enable a proper comparison, the following are generalized protocols for key experiments that would be necessary to characterize the biological activity of this compound.

1. Antifungal Susceptibility Testing (Broth Microdilution Assay)

  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against a panel of pathogenic fungi.

  • Methodology:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing a fungal growth medium (e.g., RPMI-1640).

    • Inoculate each well with a standardized suspension of fungal cells.

    • Include positive (fungi without compound) and negative (medium only) controls.

    • Incubate the plates at an appropriate temperature for 24-48 hours.

    • The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

2. In Vitro Cytotoxicity Assay (MTT Assay)

  • Objective: To assess the cytotoxic effect of the compound on a mammalian cell line.

  • Methodology:

    • Seed a 96-well plate with a specific density of cells and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells to determine the IC₅₀ value.

Potential Signaling Pathways

Given that many chlorinated aromatic compounds exert their effects by disrupting cellular signaling, a hypothetical workflow for investigating the mechanism of action of this compound is presented below.

G cluster_0 Initial Screening cluster_1 Phenotypic Observation cluster_2 Pathway Analysis cluster_3 Target Identification cluster_4 Validation cluster_5 Conclusion A This compound B Target Cell Line / Organism A->B Treatment C Observe Cellular Effects (e.g., Apoptosis, Growth Inhibition) B->C D Transcriptomic Analysis (RNA-Seq) C->D E Proteomic Analysis (Mass Spectrometry) C->E F Identify Dysregulated Signaling Pathways (e.g., MAPK, PI3K/Akt) D->F E->F G Validate Key Protein Targets (e.g., Western Blot, Kinase Assays) F->G H Elucidate Mechanism of Action G->H

Caption: Hypothetical workflow for elucidating the signaling pathways affected by this compound.

The current body of scientific literature lacks specific experimental data on this compound, making a direct and evidence-based comparison with other compounds impossible. This guide has provided a framework for understanding its potential properties based on structurally similar molecules and has outlined the necessary experimental protocols to generate the data required for a thorough comparative analysis. Future research is essential to characterize the physicochemical and biological properties of this compound to determine its potential applications and to place it in a comparative context with existing chemical entities.

Safety Operating Guide

Proper Disposal of 3,5-Dichloro-2-methylthioanisole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

IMMEDIATE SAFETY AND DISPOSAL PROTOCOL

3,5-Dichloro-2-methylthioanisole is a chlorinated aromatic compound that must be managed as hazardous waste. Its properties, similar to other chlorinated and sulfur-containing organic molecules, necessitate careful handling and disposal to protect personnel and the environment. Disposal down drains or in regular trash is strictly prohibited.[1][2] Adherence to the following step-by-step procedures is essential for safe and compliant disposal.

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling, it is crucial to recognize the potential hazards. Based on structurally related compounds, this compound is likely to be harmful if swallowed, cause skin and eye irritation, and be toxic to aquatic life with long-lasting effects.[3][4] It may also possess a strong, unpleasant odor ("stench").[3][5]

Required PPE:

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use chemical safety goggles or a face shield.[4]

  • Lab Coat: A lab coat or other protective clothing is mandatory to prevent skin contact.[4]

  • Ventilation: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[3][6]

Waste Collection and Container Selection

Proper containment is the first step in the disposal process. A chemical becomes waste as soon as it is no longer intended for use.[2]

  • Use Appropriate Containers: Collect waste in a container that is in good condition, free of leaks, and chemically compatible with the material.[2][7][8] The best option is often the original manufacturer's container.[7][8]

  • Secure Closure: The container must have a leak-proof, screw-on cap.[7] Makeshift lids using stoppers, corks, or parafilm are not acceptable.[9]

  • Headspace: Leave at least 10-20% headspace in liquid waste containers to allow for vapor expansion.[9] Do not fill containers to more than 90% of their capacity.[10]

Labeling of Hazardous Waste

Accurate labeling is a critical regulatory requirement for safety and proper disposal.

  • Timing: Affix a hazardous waste label as soon as the first drop of waste enters the container.[7][8]

  • Content Requirements: The label must include:

    • The words "Hazardous Waste" .[2]

    • The full chemical name : "this compound". Do not use abbreviations, formulas, or general terms like "halogenated waste".[2]

    • A clear list of all components and their approximate percentages if it is a mixed waste.

    • The associated hazard information (e.g., Toxic, Environmental Hazard).

Segregation and Storage in a Satellite Accumulation Area (SAA)

Designate a specific laboratory location for hazardous waste storage, known as a Satellite Accumulation Area (SAA).[7][11]

  • Location: The SAA must be at or near the point of waste generation.[11]

  • Segregation: Store the waste container segregated from incompatible materials, particularly strong oxidizing agents.[1][2][12]

  • Secondary Containment: Place the waste container in a secondary container, such as a chemical-resistant tray or bucket, to contain any potential leaks or spills.[7][8] This is mandatory for all liquid waste containers.[2]

  • Container Status: Keep the waste container securely closed at all times, except when adding waste.[2][7]

Arranging for Disposal

Hazardous waste must be removed by authorized personnel in a timely manner.

  • Contact EH&S: Schedule a pickup with your institution's Environmental Health & Safety (EH&S) department.[2]

  • Adhere to Limits: Be aware of accumulation limits. Regulations often restrict laboratories to storing a maximum of 55 gallons of hazardous waste at any one time.[7][8][11] Once this limit is reached, the waste must be removed within three days.[11]

Disposal of Contaminated Materials and Empty Containers
  • Contaminated Solids: Lab debris such as gloves, wipes, and absorbent paper contaminated with this compound must also be disposed of as hazardous waste. Place these items in a clearly labeled, sealed plastic bag inside a designated solid waste container.

  • Empty Containers: A container that held this chemical is not empty until it has been triple-rinsed with a suitable solvent.[2][13] The rinsate (solvent from rinsing) is considered hazardous waste and must be collected and disposed of accordingly.[2] After proper rinsing, deface the original label and follow institutional guidelines for container disposal, which may include regular trash or recycling.[13]

Chemical and Physical Properties (for reference)

While a specific Safety Data Sheet (SDS) for this compound was not identified, the table below provides data for the related compound Thioanisole (Methyl Phenyl Sulfide) to offer context on its physical characteristics.

PropertyValue
Physical State Liquid[5]
Appearance Light yellow[5]
Odor Stench[5]
Melting Point -15 °C / 5 °F[5]
Boiling Point 188 °C / 370.4 °F[5]
Flash Point 73 °C / 163.4 °F[5]
Specific Gravity 1.050[5]
Solubility in Water Insoluble[5]

Disposal Workflow

The following diagram outlines the logical steps for the proper disposal of this compound.

G A Start: Identify Chemical as Hazardous Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Compatible Container (Good Condition, Screw Cap) B->C D Affix 'Hazardous Waste' Label with Full Chemical Name C->D E Place Waste in Container (Keep Closed) D->E F Store in Designated SAA with Secondary Containment E->F G Segregate from Incompatible Chemicals F->G H Monitor Accumulation (Time and Volume) G->H I Request Pickup from EH&S (Before Limits Exceeded) H->I J End: Waste Collected by Authorized Personnel I->J

Caption: Workflow for the safe disposal of hazardous chemical waste.

References

Personal protective equipment for handling 3,5-Dichloro-2-methylthioanisole

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 3,5-Dichloro-2-methylthioanisole (CAS RN: 68121-46-0). Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact.

Chemical and Physical Properties

PropertyValue
Synonyms 1,3-Dichloro-5-(methylthio)benzene
Molecular Formula C₇H₆Cl₂S
Molecular Weight 193.09 g/mol
Physical State Liquid
Purity >98.0% (GC)
Boiling Point 145 °C at 20 mmHg
Specific Gravity 1.36 (20/20)
Refractive Index 1.61

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

To mitigate these risks, the following personal protective equipment is mandatory.

PPE CategoryEquipmentSpecifications
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles are required. A face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk.[1]
Hand Protection Chemical-Resistant GlovesDue to the presence of chlorinated and aromatic groups, standard nitrile gloves may offer only short-term splash protection and are not recommended for prolonged contact.[2][3] It is advisable to use gloves with higher chemical resistance, such as Viton® or laminate film gloves. Always inspect gloves for integrity before use and change them immediately upon contamination.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fastened.
Respiratory Protection Fume HoodAll handling of this compound should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational.
  • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.
  • Prepare all necessary equipment (glassware, stir plates, etc.) within the fume hood.
  • Have appropriate spill cleanup materials readily available.

2. Weighing and Transfer:

  • Don the required PPE as outlined in the table above.
  • Dispense the liquid carefully to avoid splashing.
  • If transferring between containers, do so slowly and keep containers capped when not in use.

3. In-Reaction Use:

  • Set up the reaction apparatus within the fume hood.
  • Maintain controlled conditions (e.g., temperature, stirring) as per the experimental protocol.
  • Keep the sash of the fume hood at the lowest practical height.

4. Post-Reaction and Decontamination:

  • Quench the reaction safely according to established laboratory procedures.
  • Clean all glassware and equipment that came into contact with the chemical. Use an appropriate solvent to rinse, followed by a standard washing procedure. Collect the initial rinsate as hazardous waste.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Operation prep_ppe->prep_fume_hood Proceed when ready prep_spill_kit Prepare Spill Kit prep_fume_hood->prep_spill_kit Proceed when ready handling_weigh Weigh and Dispense prep_spill_kit->handling_weigh Proceed when ready handling_transfer Transfer to Reaction handling_weigh->handling_transfer reaction_setup Set up Apparatus handling_transfer->reaction_setup reaction_monitor Monitor Reaction reaction_setup->reaction_monitor cleanup_decontaminate Decontaminate Glassware reaction_monitor->cleanup_decontaminate Reaction Complete cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental harm.

1. Waste Segregation:

  • Liquid Waste: Collect all unused this compound and the initial solvent rinses from cleaning glassware in a dedicated, clearly labeled, and sealed waste container for "Halogenated Organic Waste".
  • Solid Waste: Any disposable items that come into contact with the chemical (e.g., contaminated gloves, weigh boats, paper towels) must be collected in a separate, sealed container labeled "Solid Halogenated Organic Waste".

2. Storage of Waste:

  • Store waste containers in a designated satellite accumulation area within the laboratory.
  • Ensure containers are kept closed except when adding waste.

3. Final Disposal:

  • Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office.
  • Do not pour this compound down the drain.[4][5]
  • High-temperature incineration is the preferred method for the ultimate disposal of chlorinated organic compounds.[6]

Emergency Procedures

SituationProtocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while rinsing. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill For minor spills within a fume hood, absorb the material with a non-reactive absorbent (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's EHS office.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.